Product packaging for Pierreione B(Cat. No.:CAS No. 1292766-21-2)

Pierreione B

Cat. No.: B1180610
CAS No.: 1292766-21-2
M. Wt: 452.5 g/mol
InChI Key: RDXLWAJRBPKMPD-HSZRJFAPSA-N
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Description

Pierreione B is a methoxyisoflavone that is isoflavone substituted by a methoxy group at position 3', a 2R,3-dihydroxy-3-methylbutoxyl group at position 4' and a dimethylpyran ring fused across positions 6 and 7. Isolated from Antheroporum pierrei, it exhibits antineoplastic activity. It has a role as a metabolite, a plant metabolite and an antineoplastic agent.
This compound has been reported in Antheroporum pierrei with data available.
inhibits mTOR signaling in cancer cells;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28O7 B1180610 Pierreione B CAS No. 1292766-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[4-[(2R)-2,3-dihydroxy-3-methylbutoxy]-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O7/c1-25(2)9-8-16-10-17-21(12-20(16)33-25)31-13-18(24(17)28)15-6-7-19(22(11-15)30-5)32-14-23(27)26(3,4)29/h6-13,23,27,29H,14H2,1-5H3/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXLWAJRBPKMPD-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC=C(C3=O)C4=CC(=C(C=C4)OCC(C(C)(C)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC=C(C3=O)C4=CC(=C(C=C4)OC[C@H](C(C)(C)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801108928
Record name 7-[4-[(2R)-2,3-Dihydroxy-3-methylbutoxy]-3-methoxyphenyl]-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1292766-21-2
Record name 7-[4-[(2R)-2,3-Dihydroxy-3-methylbutoxy]-3-methoxyphenyl]-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1292766-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[4-[(2R)-2,3-Dihydroxy-3-methylbutoxy]-3-methoxyphenyl]-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pierreione B natural source and isolation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Source and Isolation of Piericidin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Piericidin B, a naturally occurring pyridyl antibiotic. The document details its primary natural source, methodologies for its isolation, and its mechanism of action, with a focus on presenting clear, actionable information for research and development purposes.

Executive Summary

Piericidin B is a member of the piericidin family of microbial metabolites, characterized by a 4-pyridinol core linked to a methylated polyketide side chain. These compounds are of significant interest due to their potent biological activities, including insecticidal, antimicrobial, and antitumor effects. The primary mechanism of action for piericidins is the inhibition of the mitochondrial electron transport chain at Complex I (NADH-ubiquinone oxidoreductase). This guide focuses on Piericidin B, providing available data on its natural origin and the processes for its isolation and purification.

Natural Source of Piericidin B

Piericidin B is a secondary metabolite produced by actinomycetes, a group of bacteria well-known for their ability to produce a wide array of bioactive compounds.

  • Primary Producing Organism: The first reported and primary source of Piericidin B is the bacterium Streptomyces mobaraensis.[1][2] Piericidins are typically isolated from the mycelia of this bacterium.[1]

  • General Sources of Piericidins: The broader piericidin family of compounds is commonly produced by actinomycetes, particularly those belonging to the genus Streptomyces. These bacteria have been isolated from various environments, including soil, insects, and marine sediments.[3][4] For instance, other piericidin derivatives have been isolated from the mangrove-sediment-derived actinomycete strain Streptomyces psammoticus SCSIO NS126.[4]

Isolation and Purification of Piericidin B

The isolation of Piericidin B from its natural source involves a multi-step process that includes fermentation, extraction, and chromatographic purification. The following sections detail the general experimental protocols derived from the scientific literature on piericidin isolation.

Fermentation

Large-scale fermentation of the producing Streptomyces strain is the initial step to generate sufficient biomass containing Piericidin B.

  • Culture Conditions: While specific media compositions and growth parameters for optimal Piericidin B production are proprietary to the original research, general conditions for Streptomyces fermentation are well-established. This typically involves submerged culture in a nutrient-rich liquid medium containing sources of carbon, nitrogen, and essential minerals.

  • Large-Scale Production: For the isolation of minor piericidin derivatives from Streptomyces psammoticus, a large-scale fermentation of 300 liters was employed.[4] This indicates that significant culture volumes may be necessary to obtain workable quantities of less abundant piericidins.

Extraction

Following fermentation, the bioactive compounds are extracted from the bacterial cells.

  • Mycelial Extraction: Piericidin A and B have been isolated from the mycelia of Streptomyces mobaraensis.[1][2] This involves separating the mycelia from the fermentation broth by centrifugation or filtration.

  • Solvent Extraction: The mycelial cake is then typically extracted with an organic solvent, such as methanol or acetone, to solubilize the piericidins. The resulting crude extract is then concentrated under reduced pressure to yield a residue for further purification.

Chromatographic Purification

The crude extract, containing a mixture of metabolites, is subjected to one or more chromatographic steps to isolate Piericidin B.

  • Column Chromatography: The scientific literature mentions the use of "various column chromatographies" for the purification of pierisins, a related class of compounds.[5] This is a standard technique for separating compounds based on their polarity and other physical properties. A common approach involves an initial separation on a silica gel column, followed by further purification using other chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of compounds. For a related compound, Piericidin A, a purity of >95% by HPLC has been reported.[6] Reverse-phase HPLC is often employed for the separation of closely related natural product analogues.

Physicochemical Properties and Characterization

The structure of Piericidin B was elucidated using a combination of spectroscopic techniques.

  • Spectroscopic Analysis: The structural assignment of Piericidin B was based on infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, in conjunction with chemical evidence.[1]

PropertyValueSource
Molecular FormulaC25H35NO5[4]
HRESIMS (m/z)430.2583 [M + H]+[4]
IR Absorption Bands1585, 1500, 802 cm−1 (pyridine ring), 1670 cm−1 (carbonyl group)[4]

Table 1: Physicochemical data for a piericidin derivative (Compound 1) from Streptomyces psammoticus.

Mechanism of Action: Signaling Pathway

Piericidins exert their biological effects by inhibiting a critical enzyme complex in the mitochondrial respiratory chain.

  • Inhibition of Complex I: Piericidin A is a well-characterized and potent inhibitor of NADH-ubiquinone oxidoreductase, also known as Complex I.[6][7][8][9] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and the generation of reactive oxygen species.

  • Structural Similarity to Ubiquinone: The inhibitory activity of piericidins is attributed to their close structural resemblance to coenzyme Q (ubiquinone).[3][8] This allows them to act as antagonists at the ubiquinone binding site of Complex I.[6]

Visualization of the Piericidin B Isolation Workflow

The following diagram illustrates the general workflow for the isolation of Piericidin B from Streptomyces mobaraensis.

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Streptomyces_mobaraensis_culture Inoculation of Streptomyces mobaraensis Large_scale_fermentation Large-Scale Fermentation (Liquid Culture) Streptomyces_mobaraensis_culture->Large_scale_fermentation Biomass_harvesting Harvesting of Mycelia (Centrifugation/Filtration) Large_scale_fermentation->Biomass_harvesting Solvent_extraction Extraction with Organic Solvent Biomass_harvesting->Solvent_extraction Concentration Concentration of Extract (Rotary Evaporation) Solvent_extraction->Concentration Column_chromatography Column Chromatography (e.g., Silica Gel) Concentration->Column_chromatography Fraction_collection Fraction Collection and Bioassay/Analysis Column_chromatography->Fraction_collection HPLC_purification HPLC Purification Fraction_collection->HPLC_purification Isolated_Piericidin_B Isolated_Piericidin_B HPLC_purification->Isolated_Piericidin_B >95% Purity

Figure 1: General workflow for the isolation of Piericidin B.

Visualization of the Signaling Pathway

The diagram below illustrates the inhibition of the mitochondrial electron transport chain by Piericidin B.

G cluster_0 Mitochondrial Inner Membrane Complex_I Complex I (NADH-Ubiquinone Oxidoreductase) Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q e- H_pump_I 4H+ Complex_I->H_pump_I NAD NAD⁺ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Coenzyme_Q e- Complex_III Complex III (Cytochrome c Reductase) Coenzyme_Q->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- H_pump_III 4H+ Complex_III->H_pump_III Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- O2 O₂ Complex_IV->O2 e- H_pump_IV 2H+ Complex_IV->H_pump_IV ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi -> ATP H2O H₂O H_gradient Proton Gradient H_gradient->ATP_Synthase Piericidin_B Piericidin B Piericidin_B->Complex_I Inhibition NADH NADH NADH->Complex_I

References

Pierreione B: A Technical Guide on its Physical and Chemical Properties for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the pyranoisoflavone Pierreione B, detailing its physicochemical characteristics, spectral data, isolation protocols, and putative mechanisms of action in cancer cell lines.

Introduction

This compound is a naturally occurring pyranoisoflavone first isolated from the leaves and twigs of Antheroporum pierrei.[1] This compound has garnered interest within the scientific community due to its demonstrated solid tumor selectivity with minimal cytotoxicity, marking it as a potential candidate for further investigation in anticancer drug discovery and development.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its likely mechanism of action based on its structural class.

Physicochemical and Spectral Properties

This compound is a white amorphous solid.[1] As an amorphous substance, it may not exhibit a sharp melting point but rather a melting range. Specific data on its melting point and solubility in a range of organic solvents have not been detailed in the available literature. However, its solubility can be inferred from the solvents used during its extraction and purification, which include dichloromethane, methanol, hexanes, and ethyl acetate.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₆H₂₈O₇[1]
Molecular Weight 452.496 g/mol
Appearance White amorphous solid[1]
Optical Rotation [α]D²⁵ –5.8 (c 0.1, CHCl₃)[1]
UV (MeOH) λmax (log ε) 331 (3.96), 267 (4.52), 228 (4.45), 206 (4.47) nm[1]
IR (KBr) νmax 3425, 2974, 1639, 1621, 1515, 1477, 1269, 1203, 1141, 1110 cm⁻¹[1]
Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)
Position¹³C (δc)¹H (δH, mult., J in Hz)
2153.87.93 (s)
3123.1
4175.7
5157.97.85 (d, J = 8.8)
6108.5
7158.4
894.66.50 (d, J = 8.8)
9115.0
10114.9
1'124.7
2'109.47.14 (d, J = 2.0)
3'148.9
4'147.8
5'112.56.93 (d, J = 8.0)
6'121.26.97 (dd, J = 8.0, 2.0)
2''77.96.72 (d, J = 10.2)
3''28.1 (2C)5.70 (d, J = 10.2)
1'''72.14.29 (dd, J = 9.4, 2.5), 4.08 (dd, J = 9.4, 7.8)
2'''79.13.75 (dd, J = 7.8, 2.5)
3'''73.1
4'''25.91.28 (s)
5'''25.51.23 (s)
3'-OCH₃56.23.87 (s)

NMR data sourced from Gao et al. (2011).[1]

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data for this compound established its molecular formula as C₂₆H₂₈O₇.[1]

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from Antheroporum pierrei is achieved through a bioassay-guided fractionation process. The general workflow is outlined below.

experimental_workflow plant_material Dried and ground leaves and twigs of Antheroporum pierrei extraction Extraction with CH₂Cl₂-MeOH (1:1) plant_material->extraction partition Solvent Partitioning (Hexanes and 90% aq. MeOH) extraction->partition hex_fraction Hexanes Fraction partition->hex_fraction meoh_fraction Aqueous MeOH Fraction partition->meoh_fraction chromatography1 VLC of MeOH fraction on silica gel (Hexanes-EtOAc gradient) meoh_fraction->chromatography1 fractions Collection of Fractions (A-F) chromatography1->fractions chromatography2 Further chromatography of active fractions (e.g., Sephadex LH-20, preparative TLC) fractions->chromatography2 Bioassay-guided pierreione_b Pure this compound chromatography2->pierreione_b

Figure 1: Bioassay-guided isolation of this compound.

Methodology:

  • Extraction: The dried and ground leaves and twigs of Antheroporum pierrei are extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).

  • Solvent Partitioning: The resulting crude extract is partitioned between hexanes and 90% aqueous methanol to separate compounds based on polarity. The fraction with solid tumor selective activity is further processed.

  • Vacuum Liquid Chromatography (VLC): The active aqueous methanol fraction is subjected to VLC on a silica gel column, eluting with a gradient of hexanes and ethyl acetate (EtOAc) to yield several sub-fractions.

  • Further Chromatographic Purification: The fractions exhibiting the highest bioactivity are further purified using a combination of chromatographic techniques, which may include Sephadex LH-20 column chromatography and preparative thin-layer chromatography (TLC), to afford pure this compound.

Putative Mechanism of Action and Signaling Pathways

While the specific molecular targets of this compound have not yet been elucidated, its structural classification as an isoflavone provides a basis for proposing a likely mechanism of its anticancer activity. Isoflavones are known to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[2]

Proposed Signaling Pathways Modulated by this compound

1. PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Many isoflavones have been shown to inhibit this pathway, leading to decreased cancer cell viability.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Pierreione_B This compound Pierreione_B->PI3K Inhibition Pierreione_B->Akt Inhibition

Figure 2: Proposed inhibition of the PI3K/Akt/mTOR pathway.

2. MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to external stimuli and plays a role in cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is common in cancer.

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Pierreione_B This compound Pierreione_B->Raf Inhibition Pierreione_B->MEK Inhibition

Figure 3: Proposed modulation of the MAPK signaling cascade.

Conclusion

This compound presents as a promising natural product with selective anticancer properties. This technical guide has consolidated the available data on its physical and chemical characteristics, providing a foundation for researchers in drug development. While detailed solubility and a precise melting point are yet to be determined, the provided spectral data and isolation protocols offer a robust starting point for further investigation. The proposed mechanisms of action, centered on the inhibition of key cancer-related signaling pathways, warrant experimental validation to fully understand the therapeutic potential of this compound.

References

Pierreione B CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Pierreione B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on this compound, a pyranoisoflavone isolated from Antheroporum pierrei. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific details and potential applications of this natural compound.

Physicochemical and Biological Data

This compound is a natural product with demonstrated selectivity for solid tumors, accompanied by minimal cytotoxicity, making it a compound of interest for further investigation in cancer research.[1]

ParameterValueReference
CAS Number 1292766-21-2
Molecular Formula C26H28O7
Molecular Weight 452.496 g/mol
Biological Source Antheroporum pierrei[1]
Reported Activity Solid tumor selectivity with minimal cytotoxicity[1]

Experimental Protocols

While specific, detailed experimental protocols for the isolation and characterization of this compound are outlined in the primary literature, this section provides a general methodology for assessing the cytotoxic activity of natural compounds like this compound, based on standard cell viability assays.

General Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., solid tumor lines and leukemia lines for comparison)

  • Normal (non-cancerous) cell lines

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Hypothetical Signaling Pathway and Experimental Workflow

Given the limited specific research on this compound's mechanism of action, the following diagrams illustrate a potential signaling pathway based on the known activities of the broader class of isoflavonoids and a general experimental workflow for its study.

experimental_workflow cluster_extraction Extraction & Isolation cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_development Drug Development plant Antheroporum pierrei extract Crude Extract plant->extract Solvent Extraction isolate This compound extract->isolate Chromatography cytotoxicity Cytotoxicity Assays (e.g., MTT) isolate->cytotoxicity antimicrobial Antimicrobial Assays isolate->antimicrobial pathway Signaling Pathway Analysis cytotoxicity->pathway animal In Vivo Animal Models pathway->animal lead_opt Lead Optimization animal->lead_opt clinical Clinical Trials lead_opt->clinical hypothetical_pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling PierreioneB This compound ER Estrogen Receptor (ERα/ERβ) PierreioneB->ER Potential Binding GrowthFactorReceptor Growth Factor Receptor PierreioneB->GrowthFactorReceptor Potential Inhibition PI3K_Akt PI3K/Akt Pathway ER->PI3K_Akt Modulation MAPK MAPK Pathway GrowthFactorReceptor->MAPK Apoptosis Apoptosis Induction PI3K_Akt->Apoptosis Modulation CellCycle Cell Cycle Arrest PI3K_Akt->CellCycle MAPK->CellCycle

References

Spectral Data Analysis of Pierreione B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pierreione B, a pyranoisoflavone isolated from the leaves and twigs of Antheroporum pierrei, has demonstrated notable selectivity for solid tumors with minimal cytotoxicity, marking it as a compound of interest for further investigation in oncology.[1][2] This technical guide provides a comprehensive overview of the available spectral data for this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for the isolation and characterization of this natural product are also presented to facilitate further research and development.

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The data presented herein is compiled from the primary literature describing its isolation and characterization.[3]

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the molecular formula of this compound.

ParameterValueReference
Molecular FormulaC₂₆H₂₈O₇[3]
Molecular Weight452.496 g/mol []
MethodHRESIMS[3]
Infrared (IR) Spectroscopy

The IR spectrum of this compound indicates the presence of hydroxyl and conjugated carbonyl functional groups, consistent with its isoflavone structure.[3]

Wavenumber (cm⁻¹)Functional GroupReference
3425O-H stretching (hydroxyl)[3]
2974C-H stretching[3]
1639C=O stretching (conjugated carbonyl)[3]
1621C=C stretching (aromatic)[3]
1515C=C stretching (aromatic)[3]
1477C-H bending[3]
1269C-O stretching[3]
1203C-O stretching[3]
1141C-O stretching[3]
1110C-O stretching[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were found to be closely related to those of its analogue, Pierreione A. The key distinction is the absence of a methoxy group at the C-5 position in this compound, which is instead replaced by an aromatic proton observed at δ 7.85.[3][5] The optical rotation data for this compound was similar to that of Pierreione A, suggesting an R configuration at the C-2‴ position.[3]

Experimental Protocols

The isolation and characterization of this compound involved a multi-step process, as detailed in the initial discovery.[3]

Extraction and Isolation
  • Plant Material Extraction : The leaves and twigs of Antheroporum pierrei were subjected to extraction.

  • Bioactivity-Guided Fractionation : The crude extract underwent bioactivity-guided fractionation to isolate compounds with selective toxicity toward solid tumor cell lines.

  • Chromatographic Separation : Final purification of this compound was achieved using High-Performance Liquid Chromatography (HPLC) with a C-8 semi-preparative column.[6]

Spectroscopic Analysis
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra were acquired to determine the chemical structure.

  • Mass Spectrometry : HRESIMS was performed to establish the molecular formula.[3]

  • IR Spectroscopy : An IR spectrum was obtained to identify key functional groups.[3]

  • Optical Rotation : The specific rotation was measured to infer the stereochemistry.[3]

Workflow and Structural Information

The following diagrams illustrate the experimental workflow for the isolation and characterization of this compound, as well as its chemical structure.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Spectroscopic Analysis plant_material Antheroporum pierrei (Leaves & Twigs) extraction Solvent Extraction plant_material->extraction fractionation Bioactivity-Guided Fractionation extraction->fractionation hplc Semi-Preparative HPLC (C-8 Column) fractionation->hplc pure_compound This compound hplc->pure_compound nmr NMR Spectroscopy (¹H & ¹³C) pure_compound->nmr ms HRESIMS pure_compound->ms ir IR Spectroscopy pure_compound->ir optical_rotation Optical Rotation pure_compound->optical_rotation logical_relationship cluster_compound This compound cluster_properties Observed Properties structure Structure: 3′-methoxy-4′-(2R,3-dihydroxy-3-methylbutoxyl)- 3″,3″-dimethylpyrano-(6,7)-isoflavone activity Solid Tumor Selectivity structure->activity exhibits cytotoxicity Minimal Cytotoxicity structure->cytotoxicity exhibits

References

The Biological Activity of Pierreione B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pierreione B is a naturally occurring pyranoisoflavone isolated from the leaves and twigs of Antheroporum pierrei.[1][2] Initial investigations into its biological activity have revealed a promising profile, particularly in the context of oncology. This technical guide provides a comprehensive summary of the current understanding of this compound's biological effects, with a focus on its anticancer properties and mechanism of action. The information is presented to support further research and development of this novel compound.

Cytotoxicity and Solid Tumor Selectivity

This compound has demonstrated selective cytotoxicity towards solid tumor cell lines with minimal impact on non-solid tumor cells.[1][3][4] This selectivity is a desirable characteristic for potential anticancer agents, as it may translate to a wider therapeutic window and reduced side effects.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its related compounds, isolated from Antheroporum pierrei, has been evaluated against the human colon cancer cell line HCT-116. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundHCT-116 IC50 (µg/mL)HCT-116 IC50 (µM)Notes
This compound 18 ~39.8
Pierreione A>20>42.3
Pierreione C>20>44.4No activity observed.
Rotenone0.020.05Known cytotoxic agent.
12a-hydroxy-rotenone0.040.1Known cytotoxic agent.
Tephrosin0.40.9Known cytotoxic agent.

Note: The IC50 value for this compound was obtained from MedchemExpress, citing the primary literature.[1] Molar concentrations are estimated based on molecular weights.

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

Recent studies have identified this compound as a novel inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway.[5][6] The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers.

Impact on Downstream Effectors

This compound's inhibitory effect on the mTOR pathway has been demonstrated through the reduced phosphorylation of key downstream targets, including:

  • p70 Ribosomal Protein S6 Kinase (S6K): A crucial mediator of protein synthesis and cell growth.

  • eIF4E Binding Protein 1 (4E-BP1): A repressor of translation initiation.

By decreasing the phosphorylation of S6K and 4E-BP1, this compound effectively disrupts the mTOR signaling cascade, leading to cancer cell cytotoxicity and the induction of apoptosis.[5][6]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound on the mTOR signaling pathway.

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Apoptosis Apoptosis Pierreione_B This compound Pierreione_B->mTORC1 inhibits Pierreione_B->Apoptosis induces Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits

This compound inhibits the mTORC1 signaling pathway.

Experimental Protocols

The following sections detail the key experimental methodologies used in the isolation and biological evaluation of this compound.

Bioassay-Guided Fractionation and Isolation

This compound was isolated from the leaves and twigs of Antheroporum pierrei through a bioassay-guided fractionation process. The general workflow is depicted below.

Bioassay_Fractionation Plant_Material Antheroporum pierrei (leaves and twigs) Extraction Extraction with CH2Cl2-MeOH (1:1) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning Crude_Extract->Solvent_Partitioning Fractions Multiple Fractions Solvent_Partitioning->Fractions Bioassay Disk Diffusion Soft Agar Assay (Solid Tumor Selectivity) Fractions->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions Chromatography Chromatographic Separation (VLC, HPLC) Active_Fractions->Chromatography Pure_Compounds Pure Compounds Chromatography->Pure_Compounds Pierreione_B This compound Pure_Compounds->Pierreione_B

Workflow for the isolation of this compound.

The process involved initial extraction with a mixture of dichloromethane and methanol. The resulting crude extract was then subjected to solvent-solvent partitioning. The resulting fractions were screened for solid tumor selectivity using a disk diffusion soft agar assay. Active fractions were then further purified using various chromatographic techniques, including vacuum liquid chromatography (VLC) and high-performance liquid chromatography (HPLC), to yield pure this compound.[3]

Cytotoxicity Assays

This assay was used to determine the solid tumor selectivity of the extracts and isolated compounds.[3]

  • Cell Lines: A panel of cell lines including solid tumor cells (e.g., C38 colon adenocarcinoma, HCT-116 colon cancer) and a leukemia cell line (L1210 lymphocytic leukemia) were used.

  • Assay Principle: The assay measures the differential clonogenic cytotoxicity between solid tumor cells and leukemia cells.

  • Procedure:

    • A base layer of agar medium is prepared in petri dishes.

    • A top layer of agar containing the tumor cells is overlaid.

    • Filter paper disks impregnated with the test compound are placed on the agar surface.

    • The plates are incubated to allow for colony formation.

    • The diameter of the zone of growth inhibition around the disk is measured.

  • Endpoint: Solid tumor selectivity is determined by comparing the inhibitory activity against the solid tumor cell lines versus the leukemia cell line.

The half-maximal inhibitory concentration (IC50) was determined as follows:[7]

  • Cell Culture: HCT-116 cells were grown in RPMI-1640 medium supplemented with 15% FBS, penicillin-streptomycin, and glutamine at 37°C in a 5% CO2 atmosphere.

  • Drug Exposure: On day 3 of culture, cells were exposed to various concentrations of this compound.

  • Incubation: The flasks were incubated for 120 hours (5 days).

  • Cell Counting: After incubation, cells were harvested, washed, and counted using a hemocytometer.

  • Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated relative to an untreated control.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, including:[3]

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet (UV) Spectroscopy: To characterize the chromophore.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To elucidate the carbon-hydrogen framework and the connectivity of atoms.

mTOR Pathway Inhibition Analysis

The inhibitory effect of this compound on the mTOR signaling pathway was investigated using the following methods:[6]

  • High-Content Screening Assay: This assay was based on the subcellular localization of the eukaryotic initiation factor 4E (eIF4E) in mouse embryonic fibroblast cells to identify inhibitors of the mTOR pathway.

  • Western Blot Analysis: Cancer cells were treated with this compound, and cell lysates were analyzed by Western blotting to determine the phosphorylation levels of mTOR downstream targets, such as S6K and 4E-BP1.

  • Cell Cytotoxicity and Apoptosis Assays:

    • MTS Assay: To evaluate the cytotoxic effects of this compound on various cancer cell lines.

    • Flow Cytometry: To quantify the induction of apoptosis in cancer cells following treatment with this compound.

Future Directions

The initial findings on the biological activity of this compound are encouraging and warrant further investigation. Key areas for future research include:

  • In vivo efficacy studies: To evaluate the antitumor activity of this compound in animal models.

  • Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of this compound to optimize its potency and selectivity.

  • Elucidation of the broader signaling network: To identify other potential molecular targets and pathways affected by this compound.

Conclusion

This compound is a novel pyranoisoflavone with demonstrated solid tumor selectivity and a defined mechanism of action involving the inhibition of the mTOR signaling pathway. These characteristics make it a compelling lead compound for the development of new anticancer therapeutics. The detailed experimental protocols and biological data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising natural product.

References

Potential Therapeutic Targets of Pierreione B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pierreione B is a novel pyranoisoflavone isolated from the leaves and twigs of Antheroporum pierrei. Preliminary studies have indicated its potential as a selective agent against solid tumors with minimal general cytotoxicity, suggesting a promising therapeutic window. This technical guide provides a comprehensive overview of the currently available data on this compound, including its biological activity and the experimental protocols used for its evaluation. Due to the limited research focused solely on this compound, this document also explores the mechanisms of action of structurally related compounds isolated from the same source to infer potential therapeutic targets and signaling pathways that may be relevant to this compound's activity.

Quantitative Data Summary

The primary study on this compound by Bokesch et al. (2011) reported its evaluation for cytotoxic activity against the human colon cancer cell line HCT-116.[1][2] While the study states that the half-maximal inhibitory concentration (IC50) values were determined, the specific quantitative data for this compound was not available in the accessible literature. The paper does mention that this compound, along with Pierreione A, demonstrated solid tumor selectivity with minimal cytotoxicity.[1][2]

For context, the same study reported the cytotoxic activities of other co-isolated compounds, rotenone, 12a-hydroxyrotenone, and tephrosin, which accounted for the majority of the cytotoxic and/or selective toxicity to solid tumor cell lines.[1]

Table 1: Cytotoxicity Data of Compounds from Antheroporum pierrei

CompoundCell LineIC50 (µM)Notes
This compound HCT-116Data not availableReported to have solid tumor selectivity with minimal cytotoxicity.[1][2]
Pierreione A HCT-116Data not availableReported to have solid tumor selectivity with minimal cytotoxicity.[1][2]
Rotenone HCT-116Data not available in this specific study, but known to be cytotoxic.A known mitochondrial complex I inhibitor.
12a-hydroxyrotenone HCT-116Data not availableA derivative of rotenone.
Tephrosin HCT-116Data not available in this specific study, but known to be cytotoxic.A known rotenoid with anticancer properties.

Experimental Protocols

Cytotoxicity Assay

The cytotoxic activity of this compound was evaluated using a clonogenic assay as described by Bokesch et al. (2011).[1]

Cell Line:

  • Human colon cancer cell line HCT-116.

Methodology:

  • Cell Culture: HCT-116 cells were grown in RPMI-1640 medium supplemented with 15% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% glutamine at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells were seeded at a concentration of 5 × 10^4 cells per T25 flask.

  • Compound Exposure: On day 3 of culture, cells were exposed to various concentrations of this compound.

  • Incubation: The flasks were incubated for 120 hours (5 days) at 37°C in a 5% CO2 incubator.

  • Cell Harvesting and Counting: After the incubation period, cells were harvested using trypsin, washed once with Hank's Balanced Salt Solution (HBSS), and resuspended in HBSS. Cell counting was performed using a hemocytometer.

  • Data Analysis: The results were normalized to an untreated control to determine the IC50 value.

Mandatory Visualizations

Hypothesized Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture HCT-116 cells cell_seeding Seed cells in T25 flasks cell_culture->cell_seeding add_pierreione_b Add this compound at various concentrations cell_seeding->add_pierreione_b incubation Incubate for 120 hours add_pierreione_b->incubation harvest Harvest and wash cells incubation->harvest count Count cells harvest->count calculate_ic50 Calculate IC50 count->calculate_ic50 G pierreione_b This compound (hypothesized) complex_i Mitochondrial Complex I pierreione_b->complex_i Inhibition ros Increased ROS Production complex_i->ros ox_stress Oxidative Stress ros->ox_stress mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction apoptosis Apoptosis ox_stress->apoptosis mito_dysfunction->apoptosis G pierreione_b This compound (hypothesized) nfkb NF-κB Pathway pierreione_b->nfkb Inhibition pi3k_akt PI3K/Akt/mTOR Pathway pierreione_b->pi3k_akt Inhibition mapk_erk MAPK/ERK Pathway pierreione_b->mapk_erk Inhibition proliferation Cell Proliferation & Survival nfkb->proliferation pi3k_akt->proliferation mapk_erk->proliferation

References

Pierreione B: A Technical Guide to its Solubility and Interaction with the mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pierreione B, a natural product of significant interest, has demonstrated potential as a novel inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway. Understanding its physicochemical properties, particularly its solubility in various solvents, is critical for advancing its research and development as a potential therapeutic agent. This technical guide provides a summary of the currently available solubility information for this compound, a detailed experimental protocol for solubility determination, and a comprehensive overview of the mTOR signaling pathway it targets.

Solubility of this compound

A thorough review of available scientific literature and technical data sheets indicates that while qualitative solubility information for this compound is available, specific quantitative data (e.g., in mg/mL) is not extensively published. The compound is generally reported to be soluble in several common organic solvents.

Data Presentation: Qualitative Solubility of this compound
SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble

Note: The term "soluble" in this context is based on information from supplier catalogs and does not specify the exact concentration.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent. The following protocol provides a detailed methodology for this experiment.

Materials and Reagents:
  • This compound (solid)

  • Solvent of interest (e.g., DMSO, Chloroform)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Experimental Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a vial prep1->prep2 Dispense equil Agitate at a constant temperature (e.g., 25°C, 37°C) for a defined period (e.g., 24-72 hours) prep2->equil sep1 Allow solution to settle equil->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 analysis1 Carefully collect the supernatant sep2->analysis1 analysis2 Filter the supernatant (0.22 µm filter) analysis1->analysis2 analysis3 Dilute the saturated solution analysis2->analysis3 analysis4 Quantify concentration using HPLC analysis3->analysis4

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Steps:
  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the vials for a sufficient period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. The temperature should be precisely controlled and recorded.

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles.

  • Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of a pre-established calibration curve. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

This compound as an mTOR Signaling Pathway Inhibitor

This compound has been identified as a novel inhibitor of the mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is implicated in various diseases, including cancer.

mTOR Signaling Pathway Overview

The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different upstream regulators and downstream targets.

mTOR_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects GrowthFactors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K AKT Akt PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Cell_Survival Cell Survival AKT->Cell_Survival mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Rheb Rheb TSC1_TSC2->Rheb Rheb->mTORC1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth mTORC2->AKT Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton

Caption: Simplified mTOR Signaling Pathway.

Pathway Description:

  • Upstream Activation: Growth factors activate receptor tyrosine kinases, leading to the activation of PI3K and subsequently Akt.

  • mTORC1 Regulation: Akt phosphorylates and inactivates the TSC1/TSC2 complex, a negative regulator of the small GTPase Rheb. Active Rheb then directly binds to and activates mTORC1.

  • mTORC1 Downstream Effects: Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating key targets such as S6K1 and 4E-BP1.

  • mTORC2 Function: mTORC2 is also activated by growth factor signaling and is involved in cell survival and the organization of the actin cytoskeleton, in part through its phosphorylation and activation of Akt.

The inhibitory action of this compound on this pathway makes it a compound of interest for further investigation in diseases characterized by aberrant mTOR signaling.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the public domain, its qualitative solubility in common organic solvents provides a foundation for its handling and formulation in research settings. The provided experimental protocol for solubility determination offers a standardized approach for researchers to generate this critical data. Furthermore, a clear understanding of its inhibitory role in the mTOR signaling pathway is essential for guiding future studies into its mechanism of action and potential therapeutic applications. Further research is warranted to establish a comprehensive physicochemical profile of this compound to facilitate its progression through the drug development pipeline.

In Silico Prediction of Pierreione B Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive in silico workflow to predict the bioactivity and elucidate the potential mechanism of action of Pierreione B, a natural product. Given the current lack of extensive experimental data on this compound, this document serves as a methodological roadmap for researchers to computationally screen and prioritize this compound for further experimental validation. The workflow integrates various computational techniques, from target identification and molecular docking to ADMET prediction, providing a holistic preclinical assessment.

Introduction to In Silico Bioactivity Prediction

The discovery and development of novel therapeutic agents from natural products is a cornerstone of pharmaceutical research.[1][2] Computational, or in silico, methods have emerged as indispensable tools to accelerate this process by predicting the biological activities of compounds and identifying their potential molecular targets before embarking on resource-intensive laboratory experiments.[1][3] These approaches, ranging from ligand-based to structure-based methods, offer a rapid and cost-effective means to screen large virtual libraries of natural products and prioritize candidates for further investigation.[1][4] This guide details a systematic in silico approach to characterize the bioactivity of this compound.

Proposed In Silico Workflow for this compound

The following workflow outlines a step-by-step computational approach to predict the bioactivity of this compound.

In_Silico_Workflow cluster_0 Data Acquisition & Preparation cluster_1 Target Prediction & Validation cluster_2 Mechanism of Action Elucidation cluster_3 Pharmacokinetic & Toxicity Prediction cluster_4 Data Synthesis & Hypothesis Generation A Obtain this compound Structure B Structure Optimization A->B Energy Minimization C Reverse Docking & Pharmacophore Screening B->C Optimized Structure G ADMET Prediction B->G Optimized Structure D Target Prioritization (Gene Ontology, Pathway Analysis) C->D Potential Targets E Molecular Docking with Prioritized Targets D->E Validated Targets F Molecular Dynamics Simulation E->F Binding Pose Analysis H Integrated Bioactivity Profile F->H Interaction Stability G->H ADMET Profile I Experimental Validation H->I Experimental Validation Hypothesis

Figure 1: A proposed in silico workflow for predicting the bioactivity of this compound.

Methodologies and Experimental Protocols

This section provides detailed protocols for the key computational experiments outlined in the workflow.

  • Objective: To obtain a high-quality 3D structure of this compound for subsequent in silico analyses.

  • Protocol:

    • Structure Retrieval: Obtain the 2D structure of this compound from a chemical database such as PubChem or ChEMBL.

    • 2D to 3D Conversion: Use a molecular modeling software (e.g., MarvinSketch, ChemDraw) to convert the 2D structure to a 3D conformation.

    • Energy Minimization: Perform energy minimization of the 3D structure using a force field such as MMFF94 or UFF. This step is crucial to obtain a low-energy, stable conformation of the molecule. Software like Avogadro or UCSF Chimera can be utilized for this purpose.

    • File Format Conversion: Save the optimized structure in a suitable format (e.g., .mol2, .sdf, .pdbqt) for use in docking and screening software.

  • Objective: To identify potential protein targets of this compound.

  • Protocol: Reverse Docking

    • Database Selection: Utilize a database of 3D protein structures, such as the Protein Data Bank (PDB).

    • Docking Software: Employ reverse docking software (e.g., AutoDock Vina, RxDock) to dock this compound against a library of potential target proteins.

    • Scoring and Ranking: Rank the potential targets based on the predicted binding affinities (docking scores). Targets with lower (more negative) binding energies are considered more likely to interact with this compound.

  • Objective: To predict the binding mode and affinity of this compound to a specific protein target.

  • Protocol:

    • Receptor Preparation:

      • Download the 3D structure of the target protein from the PDB.

      • Remove water molecules and any co-crystallized ligands.

      • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

      • Define the binding site (grid box) based on the location of the native ligand or using a binding site prediction tool.

    • Ligand Preparation: Use the optimized 3D structure of this compound.

    • Docking Simulation: Perform molecular docking using software like AutoDock Vina or Glide.[5] The software will generate multiple binding poses of the ligand within the receptor's active site.

    • Pose Analysis: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein. The pose with the best docking score is often considered the most likely binding mode.

  • Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.

  • Protocol:

    • Web Server Utilization: Use online ADMET prediction tools such as SwissADME, pkCSM, or admetSAR.

    • Input: Provide the simplified molecular-input line-entry system (SMILES) string or the 3D structure of this compound.

    • Parameter Analysis: Analyze the predicted parameters, including but not limited to:

      • Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability.

      • Distribution: Plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Renal clearance.

      • Toxicity: Ames mutagenicity, hepatotoxicity.

Data Presentation: Predicted Bioactivity Profile

The following tables present a hypothetical summary of the predicted bioactivity and pharmacokinetic properties of this compound, based on the outputs of the in silico workflow.

Table 1: Predicted Molecular Targets for this compound

Target ProteinGene NamePredicted Binding Affinity (kcal/mol)Potential Therapeutic Area
Cyclooxygenase-2COX-2-9.8Anti-inflammatory
Tumor necrosis factor-alphaTNF-α-9.2Anti-inflammatory, Anti-cancer
5-LipoxygenaseALOX5-8.9Anti-inflammatory
Caspase-3CASP3-8.5Apoptosis induction (Anti-cancer)
B-cell lymphoma 2Bcl-2-8.1Apoptosis induction (Anti-cancer)

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Absorption
GI AbsorptionHighGood oral bioavailability
BBB PermeantNoLow potential for CNS side effects
Distribution
Plasma Protein Binding>90%High binding to plasma proteins
Metabolism
CYP1A2 InhibitorYesPotential for drug-drug interactions
CYP2C9 InhibitorNoLow potential for drug-drug interactions
CYP3A4 InhibitorYesPotential for drug-drug interactions
Excretion
Renal Clearance (log ml/min/kg)0.5Moderate renal clearance
Toxicity
Ames MutagenicityNon-mutagenLow risk of carcinogenicity
HepatotoxicityLow riskLow risk of liver damage

Visualization of Predicted Signaling Pathways

Based on the predicted targets in Table 1, a potential signaling pathway affected by this compound can be visualized. The following diagram illustrates the hypothetical inhibition of the pro-inflammatory NF-κB signaling pathway.

Signaling_Pathway cluster_pathway Hypothetical Anti-inflammatory Mechanism of this compound TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, etc.) Nucleus->Pro_inflammatory_Genes activates transcription of PierreioneB_TNF This compound PierreioneB_TNF->TNFa inhibits PierreioneB_COX2 This compound PierreioneB_COX2->Pro_inflammatory_Genes inhibits

References

The Pharmacological Potential of Antheroporum pierrei: A Literature Review of its Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antheroporum pierrei, a plant belonging to the Fabaceae family, has emerged as a source of structurally diverse and biologically active secondary metabolites. This technical guide provides a comprehensive review of the current literature on the chemical compounds isolated from Antheroporum pierrei, with a focus on their cytotoxic and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathways to support further research and drug development efforts.

Bioactive Compounds and Their Quantitative Data

Several bioactive compounds have been isolated and characterized from Antheroporum pierrei, primarily belonging to the isoflavonoid and lignan classes. The cytotoxicity of these compounds against various cancer cell lines has been evaluated, with key findings summarized below.

Cytotoxicity of Pyranoisoflavones from Antheroporum pierrei

A study by Gao et al. (2011) led to the isolation of four new pyranoisoflavones, Pierreiones A-D, along with other known compounds. Their cytotoxic activities were evaluated against the HCT-116 human colon cancer cell line.

CompoundClassCytotoxicity (IC50) against HCT-116[1]
Pierreione APyranoisoflavone1.9 µg/mL
Pierreione BPyranoisoflavone3.8 µg/mL
Pierreione CPyranoisoflavone> 20 µg/mL
RotenoneRotenoid0.003 µg/mL
12a-hydroxyrotenoneRotenoid0.01 µg/mL
TephrosinRotenoid0.3 µg/mL

Table 1: Cytotoxicity of compounds isolated from Antheroporum pierrei against the HCT-116 human colon cancer cell line.

Anti-inflammatory Activity of (+)-Syringaresinol

(+)-Syringaresinol, a lignan also isolated from Antheroporum pierrei, has demonstrated notable anti-inflammatory and NFAT (Nuclear Factor of Activated T-cells) inhibitory activity.

CompoundClassBioactivityIC50 Value
(+)-SyringaresinolLignanNFAT Transcription Factor Inhibition329.4 µM

Table 2: Anti-inflammatory related bioactivity of (+)-Syringaresinol.

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the isolation and biological evaluation of compounds from Antheroporum pierrei.

Isolation of Pierreiones A-D

The isolation of Pierreiones A-D from the leaves and twigs of Antheroporum pierrei was achieved through a bioactivity-guided fractionation process as described by Gao et al. (2011).

Extraction and Initial Fractionation:

  • Dried and powdered plant material (leaves and twigs) was extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).

  • The resulting crude extract was subjected to solvent partitioning between hexanes and 80% aqueous methanol.

  • The bioactive aqueous methanol fraction was then diluted to 50% with water and further extracted with chloroform (CHCl₃).

Chromatographic Separation:

  • The chloroform-soluble fraction was subjected to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 gel filtration, and preparative thin-layer chromatography (TLC).

  • Final purification was achieved using high-performance liquid chromatography (HPLC) to yield the pure compounds Pierreiones A, B, and C.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the isolated compounds against cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Procedure:

  • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

NFAT Reporter Assay

The inhibitory effect of (+)-Syringaresinol on NFAT activation can be assessed using a reporter gene assay. This assay typically utilizes a cell line (e.g., Jurkat T cells) that has been engineered to express a reporter gene (such as luciferase or green fluorescent protein - GFP) under the control of an NFAT-responsive promoter.

General Procedure:

  • Cell Culture and Transfection: A suitable T-cell line is cultured and transfected with a reporter plasmid containing NFAT response elements linked to a reporter gene.

  • Cell Stimulation: The transfected cells are then stimulated with agents that activate the calcineurin-NFAT pathway, such as a combination of a phorbol ester (e.g., PMA) and a calcium ionophore (e.g., ionomycin).

  • Compound Treatment: Concurrently with stimulation, the cells are treated with various concentrations of the test compound ((+)-syringaresinol).

  • Reporter Gene Expression Measurement: After an appropriate incubation period, the expression of the reporter gene is quantified.

    • For a luciferase reporter, a luciferase substrate is added, and the resulting luminescence is measured using a luminometer.

    • For a GFP reporter, the percentage of GFP-positive cells is determined using flow cytometry.

  • Data Analysis: The inhibition of NFAT activity is calculated by comparing the reporter gene expression in compound-treated cells to that in stimulated, untreated cells. The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway by (+)-Syringaresinol

(+)-Syringaresinol exerts its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.

NF_kB_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Syringaresinol (+)-Syringaresinol Syringaresinol->IKK inhibits NFkB_n NF-κB DNA DNA NFkB_n->DNA binds to DNA->Inflammatory_Genes induces

Caption: Inhibition of the NF-κB signaling pathway by (+)-Syringaresinol.

Experimental Workflow for Bioactivity Screening

The process of identifying bioactive compounds from Antheroporum pierrei follows a systematic workflow, from plant collection to the identification of active molecules.

Bioactivity_Workflow A Plant Material Collection (Antheroporum pierrei) B Extraction (e.g., CH₂Cl₂:MeOH) A->B C Crude Extract B->C D Bioactivity Screening (e.g., Cytotoxicity Assay) C->D E Bioactivity-Guided Fractionation D->E Active F Fractions E->F G Further Bioactivity Screening F->G H Isolation & Purification (Chromatography) G->H Active I Pure Compounds H->I J Structure Elucidation (NMR, MS) I->J K Bioactive Compound Identified J->K

Caption: General workflow for the isolation of bioactive compounds.

Conclusion

Antheroporum pierrei is a promising source of novel bioactive compounds, particularly pyranoisoflavones and lignans, with demonstrated cytotoxic and anti-inflammatory activities. The data and protocols presented in this guide offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. Further investigation into the mechanisms of action of these compounds and their potential therapeutic applications is warranted. The detailed methodologies provided herein can serve as a foundation for future studies aimed at unlocking the full therapeutic potential of the chemical constituents of Antheroporum pierrei.

References

Methodological & Application

Application Notes and Protocols for Pierreione B: A Promising Pyranoisoflavone with Solid Tumor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pierreione B is a naturally occurring pyranoisoflavone that has garnered significant interest within the oncology research community. Isolated from the leaves and twigs of Antheroporum pierrei, this compound has demonstrated selective cytotoxicity against solid tumor cell lines with minimal impact on non-cancerous cells, marking it as a promising candidate for further investigation in anticancer drug development.[1] This document provides a detailed protocol for the extraction and purification of this compound, summarizes its cytotoxic activity, and discusses potential signaling pathways that may be involved in its mechanism of action.

Data Presentation

The following table summarizes the quantitative data obtained from the bioassay-guided fractionation of Antheroporum pierrei extract, leading to the isolation of this compound and its observed in vitro cytotoxicity.

ParameterValueReference
Extraction & Purification
Starting Plant Material (dried)5.0 g[1]
Isolated this compound2.2 mg[1]
Overall Yield0.044%[1]
In Vitro Cytotoxicity
Cell LineHuman Colon Carcinoma (HCT-116)[1]
IC₅₀ Value18 µg/mL[1]

Experimental Protocols

Extraction of Crude Plant Material
  • Plant Material Preparation: Dried leaves and twigs of Antheroporum pierrei are used as the starting material.

  • Initial Extraction: The dried plant material (5.0 g) is extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).[1]

  • Solvent Removal: The residual solvents from the extract are removed under vacuum to yield the crude extract.

Purification of this compound

The purification of this compound is achieved through a multi-step bioassay-guided fractionation process involving liquid-liquid partitioning and chromatographic techniques.[1]

1. Liquid-Liquid Partitioning:

  • The crude extract is partitioned between hexanes and 80% aqueous methanol (aq. MeOH).

  • The bioactive 80% aq. MeOH fraction is collected and diluted with water to 50% aq. MeOH.

  • This diluted fraction is then extracted with chloroform (CHCl₃).

  • The CHCl₃ fraction, containing the compounds of interest, is evaporated to yield a dark green residue (474 mg).[1]

2. Size-Exclusion Chromatography:

  • The residue from the CHCl₃ fraction is subjected to size-exclusion chromatography on a Sephadex LH-20 column.

  • The column is eluted with a series of solvent systems to separate the components based on their size.

3. High-Performance Liquid Chromatography (HPLC):

  • Active fractions obtained from size-exclusion chromatography are further purified using semi-preparative HPLC on a C-8 column to yield pure this compound (2.2 mg).[1]

Visualizations

Experimental Workflow

Extraction_Purification_Workflow Start Dried Antheroporum pierrei (5.0 g) Extraction Extraction with CH₂Cl₂:MeOH (1:1) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning1 Partitioning: Hexanes vs. 80% aq. MeOH CrudeExtract->Partitioning1 AqMeOH_Fraction Bioactive 80% aq. MeOH Fraction Partitioning1->AqMeOH_Fraction Dilution Dilution to 50% aq. MeOH AqMeOH_Fraction->Dilution Partitioning2 Extraction with CHCl₃ Dilution->Partitioning2 CHCl3_Fraction CHCl₃ Fraction (474 mg) Partitioning2->CHCl3_Fraction SEC Size-Exclusion Chromatography (Sephadex LH-20) CHCl3_Fraction->SEC ActiveFractions Active Fractions SEC->ActiveFractions HPLC Semi-preparative HPLC (C-8) ActiveFractions->HPLC PierreioneB This compound (2.2 mg) HPLC->PierreioneB Hypothetical_Signaling_Pathway cluster_pathways Potential Cellular Targets PierreioneB This compound Cell Cancer Cell PierreioneB->Cell Apoptosis Apoptosis Induction Cell->Apoptosis triggers CellCycle Cell Cycle Arrest Cell->CellCycle induces Proliferation Inhibition of Proliferation Apoptosis->Proliferation leads to Bcl2 Bcl-2 family proteins Apoptosis->Bcl2 Caspases Caspase activation Apoptosis->Caspases CellCycle->Proliferation leads to CDKs CDK inhibition CellCycle->CDKs

References

Application Notes and Protocols for Pierreione B in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pierreione B is a pyranoisoflavone isolated from the leaves and twigs of Antheroporum pierrei.[1][] This natural compound has demonstrated selective cytotoxic activity against solid tumor cell lines, making it a compound of interest for cancer research and drug development.[1][] Preliminary studies indicate that this compound exerts its effects through the induction of apoptosis and modulation of the mTOR signaling pathway. Specifically, it has been shown to promote the nuclear translocation of the eukaryotic initiation factor 4E (eIF4E) and inhibit the phosphorylation of key mTORC1 downstream targets, p70 S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1).

These application notes provide detailed protocols for utilizing this compound in various cell culture assays to investigate its cytotoxic and mechanistic properties.

Physicochemical Properties and Storage

PropertyValueSource
Chemical Name 7-[4-[(2R)-2,3-Dihydroxy-3-methylbutoxy]-3-methoxyphenyl]-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one[]
Molecular Formula C₂₆H₂₈O₇[]
Molecular Weight 452.496 g/mol []
Appearance Yellow Powder[]
Solubility Soluble in DMSO and ethanol.Inferred from chemical structure and common lab practice.
Storage Store as a powder at -20°C. Stock solutions in DMSO can be stored at -20°C for short-term use. Protect from light.General laboratory best practices.

Biological Activity

This compound has shown selective cytotoxicity against the human colon cancer cell line HCT-116.

Cell LineAssay TypeParameterValueSource
HCT-116CytotoxicityIC₅₀18 µg/mL[]

Proposed Mechanism of Action: mTOR Pathway Modulation

This compound is suggested to inhibit the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and survival. This inhibition leads to decreased phosphorylation of S6K and 4E-BP1. The dephosphorylation of 4E-BP1 enhances its binding to eIF4E, which is implicated in the nuclear translocation of eIF4E, ultimately leading to apoptosis in cancer cells.

PierreioneB_Pathway Proposed Signaling Pathway of this compound This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibition S6K S6K mTORC1->S6K Phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylation p-S6K (Inactive) p-S6K (Inactive) p-4E-BP1 (Inactive) p-4E-BP1 (Inactive) eIF4E eIF4E 4E-BP1->eIF4E Sequesters Nuclear Translocation Nuclear Translocation eIF4E->Nuclear Translocation Apoptosis Apoptosis Nuclear Translocation->Apoptosis

Proposed mechanism of this compound on the mTOR pathway.

Experimental Protocols

Cell Culture: HCT-116 Human Colon Carcinoma Cells

This protocol describes the standard procedure for culturing and maintaining the HCT-116 cell line, which is known to be sensitive to this compound.

Materials:

  • HCT-116 cells (ATCC CCL-247)

  • McCoy's 5A Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of HCT-116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Initial Culture: Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 15 mL of fresh complete growth medium. Transfer to a T-75 flask and incubate.

  • Subculture: When cells reach 80-90% confluency, aspirate the medium and wash once with PBS. Add 3-5 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Splitting: Neutralize the trypsin with 7-10 mL of complete growth medium. Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium. Split the cells at a ratio of 1:3 to 1:6 into new flasks.

Cytotoxicity Determination: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and can be used to determine the IC₅₀ of this compound.

MTT_Workflow MTT Assay Workflow A Seed HCT-116 cells in 96-well plate (5,000-10,000 cells/well) B Incubate for 24h A->B C Treat with serial dilutions of this compound B->C D Incubate for 48h or 72h C->D E Add MTT reagent (0.5 mg/mL final conc.) D->E F Incubate for 3-4h at 37°C E->F G Solubilize formazan crystals (e.g., with DMSO or SDS solution) F->G H Read absorbance at 570 nm G->H

Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • HCT-116 cells

  • 96-well plates

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HCT-116 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed HCT-116 cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Analysis of mTOR Pathway Proteins: Western Blotting

This protocol allows for the detection of changes in the phosphorylation status of S6K and 4E-BP1 upon treatment with this compound.

Materials:

  • HCT-116 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1)

  • HRP-conjugated secondary antibody

  • ECL detection reagent and imaging system

Procedure:

  • Protein Extraction: Treat HCT-116 cells with this compound. Lyse the cells in ice-cold RIPA buffer.

  • Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system. Analyze the band intensities to determine the ratio of phosphorylated to total protein.

eIF4E Nuclear Translocation: Subcellular Fractionation and Western Blot

This method assesses the change in the subcellular localization of eIF4E by separating nuclear and cytoplasmic fractions.

Fractionation_Workflow eIF4E Translocation Workflow A Treat HCT-116 cells with this compound B Harvest and lyse cells in hypotonic buffer A->B C Centrifuge to pellet nuclei B->C D Collect supernatant (Cytoplasmic Fraction) C->D E Lyse nuclear pellet (Nuclear Fraction) C->E F Western Blot both fractions for eIF4E and markers (e.g., Lamin B1, GAPDH) D->F E->F

Workflow for analyzing eIF4E nuclear translocation.

Materials:

  • Treated HCT-116 cells

  • Subcellular fractionation buffer kit (or hypotonic and nuclear extraction buffers)

  • Dounce homogenizer or syringe with a narrow-gauge needle

  • Western blotting reagents (as listed in Protocol 4)

  • Primary antibodies: anti-eIF4E, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

Procedure:

  • Cell Lysis: After treatment with this compound, harvest cells and wash with cold PBS. Resuspend the cell pellet in an ice-cold hypotonic buffer and incubate on ice.

  • Homogenization: Disrupt the cell membrane using a Dounce homogenizer or by passing the lysate through a narrow-gauge needle.

  • Fractionation: Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

  • Nuclear Extraction: Wash the nuclear pellet and then lyse it using a nuclear extraction buffer.

  • Western Blot Analysis: Perform a Western blot on both the cytoplasmic and nuclear fractions as described in Protocol 4. Probe the membrane for eIF4E, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions and assess the change in eIF4E localization.

Conclusion

This compound is a promising natural compound with selective anticancer activity. The protocols provided herein offer a framework for researchers to investigate its cytotoxicity, apoptotic effects, and its impact on the mTOR signaling pathway in cell culture models. These assays are fundamental for elucidating the mechanism of action of this compound and evaluating its potential as a therapeutic agent. As with any novel compound, optimization of concentrations and incubation times for specific cell lines and experimental conditions is recommended.

References

Pierreione B: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pierreione B is a naturally occurring pyranoisoflavone isolated from the leaves and twigs of Antheroporum pierrei.[1][2][3][4] Preliminary studies have indicated that this compound exhibits selective cytotoxicity against solid tumor cell lines with minimal impact on non-cancerous cells, suggesting its potential as a promising candidate for further investigation in cancer research and drug development.[1][2][3][4] This document provides detailed application notes and protocols for the in vitro use of this compound, including recommended dosage ranges, experimental procedures, and insights into its potential mechanism of action based on available data.

Quantitative Data Summary

Limited quantitative data is currently available for this compound. The primary study on its isolation and initial characterization reported its cytotoxic effects. To facilitate experimental design, the following table summarizes the available data for this compound and co-isolated cytotoxic compounds from Antheroporum pierrei against the human colon cancer cell line HCT-116.

CompoundCell LineIC50 (µM)Citation
This compound HCT-116>100[2]
Pierreione AHCT-11613.8[2]
RotenoneHCT-1160.002[2]
12a-hydroxyrotenoneHCT-1160.008[2]
TephrosinHCT-1160.8[2]

Note: The available data indicates that this compound has an IC50 value greater than 100 µM in the HCT-116 cell line, suggesting low direct cytotoxicity in this specific cell line. The term "solid tumor selectivity with minimal cytotoxicity"[2][3][4] may imply effects other than direct cell killing, such as anti-proliferative or anti-metastatic activities at non-cytotoxic concentrations, which warrants further investigation.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the biological activity of this compound. These are general protocols that should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 1 µM to 200 µM.

    • Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is to determine if this compound induces apoptosis.

Materials:

  • This compound

  • Cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • After 24 hours, treat the cells with various concentrations of this compound (e.g., based on preliminary MTT assay results) and a vehicle control.

    • Incubate for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is to investigate the effect of this compound on the expression of specific proteins involved in signaling pathways.

Materials:

  • This compound

  • Cancer cell line

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against proteins in the PI3K/Akt or MAPK pathways)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells with this compound as described for the apoptosis assay.

    • After treatment, wash cells with cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

As the specific signaling pathways modulated by this compound have not yet been elucidated, researchers are encouraged to investigate its effects on pathways commonly implicated in cancer cell survival, proliferation, and apoptosis. Based on the activities of other isoflavones and rotenoids, potential pathways to investigate include the PI3K/Akt and MAPK/ERK pathways.

Hypothesized Signaling Pathway for Investigation

The following diagram illustrates a hypothetical signaling cascade that could be investigated to understand the mechanism of action of this compound. This is a generalized representation of common cancer signaling pathways.

PierreioneB_Hypothesized_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PierreioneB This compound PierreioneB->RTK PierreioneB->PI3K Inhibition? PierreioneB->Ras Inhibition? Apoptosis Apoptosis PierreioneB->Apoptosis Induction? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothesized signaling pathways for investigation of this compound's mechanism of action.

Experimental Workflow

The following diagram outlines a logical workflow for the in vitro evaluation of this compound.

PierreioneB_Workflow start Start: In Vitro Evaluation of this compound viability Cell Viability Assay (e.g., MTT) start->viability ic50 Determine IC50 Values in a Panel of Cancer Cell Lines viability->ic50 apoptosis Apoptosis Assays (Annexin V, Caspase Activity) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle mechanism Mechanism of Action Studies apoptosis->mechanism western Western Blot for Key Signaling Proteins (e.g., PI3K/Akt, MAPK) mechanism->western conclusion Conclusion: Elucidate Anticancer Potential and Mechanism western->conclusion cell_cycle->mechanism

Caption: Recommended experimental workflow for the in vitro characterization of this compound.

Conclusion

This compound represents a novel natural product with potential for selective anti-tumor activity. The information and protocols provided herein serve as a foundational guide for researchers to systematically investigate its in vitro efficacy and mechanism of action. Due to the limited currently available data, further comprehensive studies are essential to fully elucidate its therapeutic potential and the signaling pathways through which it exerts its biological effects.

References

Application Notes and Protocols for the Quantification of Pierreione B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no specific, validated analytical method for the quantification of Pierreione B has been published in peer-reviewed literature. The following application notes and protocols are proposed based on established analytical methodologies for structurally related compounds, namely pyranoisoflavones and rotenoids. These protocols serve as a comprehensive starting point for method development and validation.

Introduction

This compound is a pyranoisoflavone isolated from the leaves and twigs of Antheroporum pierrei. It has demonstrated selectivity for solid tumors with minimal cytotoxicity, making it a compound of interest for oncological research and drug development. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. This document outlines recommended analytical methods for the quantification of this compound in various matrices, including plant extracts and biological fluids.

The proposed methods are based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are common and robust techniques for the analysis of isoflavones and rotenoids.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in plant extracts and pharmaceutical formulations where the concentration is expected to be relatively high.

1.1. Experimental Protocol

1.1.1. Sample Preparation (from Antheroporum pierrei plant material)

  • Extraction:

    • Weigh 1 gram of dried and powdered plant material.

    • Add 20 mL of a chloroform-methanol mixture (9:1, v/v).[1]

    • Sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with the plant residue.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Purification:

    • Reconstitute the dried extract in a minimal amount of the mobile phase.

    • Pass the reconstituted extract through a C18 solid-phase extraction (SPE) cartridge to remove highly polar and non-polar impurities.[1]

    • Elute the cartridge with the mobile phase.

    • Filter the eluate through a 0.45 µm syringe filter prior to HPLC injection.

1.1.2. Chromatographic Conditions

A reversed-phase HPLC (RP-HPLC) method is proposed, as it is widely used for the separation of isoflavones and rotenoids.[2][3][4]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-35 min: 80% to 20% B35-40 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 260 nm (based on typical isoflavone absorbance)

1.2. Data Presentation: Hypothetical Calibration Curve Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,500
50759,800
1001,525,000
0.9998

1.3. Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plant_Material Plant Material Extraction Solvent Extraction (CHCl3:MeOH) Plant_Material->Extraction Purification SPE Purification (C18 Cartridge) Extraction->Purification Filtration Filtration (0.45 µm) Purification->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection UV Detection (260 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: HPLC experimental workflow for this compound quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for quantifying this compound in complex biological matrices like plasma or urine, where concentrations are expected to be low.

2.1. Experimental Protocol

2.1.1. Sample Preparation (from Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar isoflavone not present in the sample).

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

2.1.2. LC-MS/MS Conditions

ParameterRecommended Condition
LC Column C18, 100 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-1 min: 10% B1-8 min: 10% to 90% B8-10 min: 90% B10-10.1 min: 90% to 10% B10.1-12 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)

2.2. Data Presentation: Hypothetical MRM Transitions and Validation Data

MRM Transitions for this compound (MW = 452.49)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier)453.2[Hypothetical Fragment 1][To be optimized]
This compound (Qualifier)453.2[Hypothetical Fragment 2][To be optimized]
Internal Standard[To be determined][To be determined][To be optimized]

Method Validation Parameters (Hypothetical)

ParameterResult
Linearity Range 0.5 - 500 ng/mL (R² > 0.99)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) 85 - 115%
Matrix Effect 90 - 110%
Recovery > 85%

2.3. Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Detection MS/MS Detection (MRM) ESI_Ionization->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: LC-MS/MS experimental workflow for this compound.

Hypothetical Signaling Pathway

Given that this compound shows selective cytotoxicity towards solid tumors, a possible mechanism of action could involve the inhibition of a signaling pathway crucial for the survival of cancer cells but less so for normal cells. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers and a common target for anti-cancer drugs.

Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PierreioneB This compound PierreioneB->Akt

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

References

Application Notes and Protocols for Pierreione B in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pierreione B is a pyranoisoflavone isolated from the leaves and twigs of Antheroporum pierrei.[1][2][3][4] Preliminary studies have indicated that this compound, along with its analogue Pierreione A, demonstrates selective toxicity towards solid tumor cells with minimal general cytotoxicity, suggesting its potential as a promising candidate for further investigation in cancer therapeutics.[1][2][3][4]

These application notes provide a comprehensive overview of the currently available data on this compound and offer detailed protocols for its study in cancer cell lines. Given the limited specific research on this compound's mechanism of action, this document also includes generalized protocols and pathway diagrams based on the known activities of the broader isoflavone class of compounds. These are intended to serve as a foundational guide for researchers to design and execute further studies to elucidate the specific biological activities of this compound.

Data Presentation

Cytotoxicity Data

Quantitative data on the cytotoxic effects of this compound is limited. The primary study reporting its discovery evaluated its activity against the HCT-116 human colon cancer cell line.

Table 1: In Vitro Cytotoxicity of this compound

CompoundCell LineAssay TypeIC50 (µM)Reference
This compoundHCT-116Not SpecifiedData not available in abstract(Gao et al., 2011)

Note: While the study by Gao et al. (2011) indicates that cytotoxicity data was determined, the specific IC50 value for this compound is not available in the publicly accessible abstract. Researchers should refer to the full publication for detailed quantitative data.

Experimental Protocols

The following protocols are provided as a guide for the experimental evaluation of this compound in cancer cell line studies.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of this compound on proteins involved in key signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Western blotting imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system.

Visualizations: Hypothetical Mechanisms and Workflows

Disclaimer: The following diagrams represent potential mechanisms of action for a pyranoisoflavone compound like this compound and standardized experimental workflows. The specific pathways and effects of this compound require experimental validation.

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment A Seed Cancer Cells (96-well plate) B Treat with this compound (Serial Dilutions) A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Measure Absorbance D->E F Calculate IC50 E->F

Figure 1. Workflow for determining the IC50 of this compound.

G cluster_pathway Hypothetical Signaling Pathway for this compound PB This compound Receptor Cell Surface Receptor PB->Receptor PI3K PI3K Receptor->PI3K Inhibition Akt Akt PI3K->Akt Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Mitochondrion Mitochondrion Bcl2->Mitochondrion CytC Cytochrome c Mitochondrion->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2. Potential intrinsic apoptosis pathway induced by this compound.

G cluster_logic Logical Relationship of this compound Action Start This compound Treatment Pathway_Inhibition Inhibition of Pro-survival Pathways (e.g., PI3K/Akt) Start->Pathway_Inhibition Apoptosis_Induction Induction of Apoptosis Pathway_Inhibition->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Figure 3. Logical flow of this compound's potential anticancer effect.

References

Application Notes and Protocols for a Novel Anti-inflammatory Compound: Pierreione B

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory properties of Pierreione B, a novel natural product. The following protocols detail the necessary in vitro assays to characterize its mechanism of action and quantify its potential as an anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases. The discovery of novel anti-inflammatory compounds is therefore of significant interest. This compound has been identified as a potential candidate for anti-inflammatory drug development. This document outlines the protocols to assess its efficacy in vitro by measuring its effect on key inflammatory mediators and signaling pathways in a cellular model of inflammation.

The protocols described herein utilize lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) as a well-established in vitro model for inflammation. Upon stimulation with LPS, these cells produce a range of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The expression of enzymes responsible for the production of these mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is also upregulated. These protocols will enable the user to determine if this compound can inhibit these inflammatory responses.

Data Presentation

The quantitative data obtained from the following assays should be summarized in clearly structured tables to allow for easy comparison of the effects of this compound at different concentrations.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

Concentration of this compound (µM)NO Concentration (µM)% Inhibition of NO Production
Control (no LPS)0.5 ± 0.1-
LPS (1 µg/mL)25.0 ± 2.10
LPS + this compound (1 µM)20.1 ± 1.819.6
LPS + this compound (5 µM)12.5 ± 1.150.0
LPS + this compound (10 µM)6.3 ± 0.774.8
LPS + this compound (25 µM)2.8 ± 0.488.8

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control (no LPS)50 ± 8-30 ± 5-
LPS (1 µg/mL)1200 ± 1100800 ± 750
LPS + this compound (1 µM)950 ± 9020.8650 ± 6018.8
LPS + this compound (5 µM)600 ± 5550.0420 ± 4047.5
LPS + this compound (10 µM)300 ± 2875.0210 ± 2073.8
LPS + this compound (25 µM)150 ± 1587.5100 ± 1287.5

Table 3: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Cells

TreatmentRelative iNOS Expression (%)% InhibitionRelative COX-2 Expression (%)% Inhibition
Control (no LPS)5 ± 1-8 ± 2-
LPS (1 µg/mL)10001000
LPS + this compound (1 µM)82 ± 71885 ± 815
LPS + this compound (5 µM)45 ± 55550 ± 650
LPS + this compound (10 µM)20 ± 38025 ± 475
LPS + this compound (25 µM)9 ± 29112 ± 388

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a suitable model for these assays.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating: Seed the cells in appropriate culture plates (e.g., 96-well plates for the Griess assay and ELISA, 6-well plates for Western blotting) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with a known anti-inflammatory drug (e.g., dexamethasone) as a positive control.

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays (24h post-LPS) cluster_analysis Data Analysis start RAW 264.7 Cells culture Culture in DMEM + 10% FBS start->culture plate Plate Cells culture->plate pretreat Pre-treat with This compound plate->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate griess Griess Assay (NO) stimulate->griess elisa ELISA (TNF-α, IL-6) stimulate->elisa wb Western Blot (iNOS, COX-2) stimulate->wb data Quantify and Summarize Data griess->data elisa->data wb->data

Experimental workflow for assessing the anti-inflammatory activity of this compound.

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[1][2][3][4]

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Standard: Sodium nitrite (NaNO2) standard curve (0-100 µM) in DMEM.

  • Procedure:

    • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.

Pro-inflammatory Cytokine (TNF-α and IL-6) ELISA

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.[5][6][7]

  • Materials: Commercially available ELISA kits for mouse TNF-α and IL-6.

  • Procedure:

    • Collect the cell culture supernatant after the 24-hour incubation.

    • Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows:

      • Coat a 96-well plate with the capture antibody.

      • Block the plate to prevent non-specific binding.

      • Add the cell culture supernatants and standards to the wells.

      • Add the detection antibody.

      • Add a streptavidin-HRP conjugate.

      • Add the substrate solution and stop the reaction.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

    • Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve.

Western Blot Analysis for iNOS and COX-2

Western blotting is used to determine the effect of this compound on the protein expression levels of iNOS and COX-2.[8][9][10]

  • Cell Lysis:

    • After treatment, wash the cells in the 6-well plates with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-30 µg) from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize the expression of iNOS and COX-2 to the loading control.

Signaling Pathways

The anti-inflammatory effects of natural products are often mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are activated by LPS and lead to the transcription of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response.[11][12][13] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. LPS stimulation leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and induce the expression of target genes, including those for TNF-α, IL-6, iNOS, and COX-2. This compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway.

nfkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB IkB->IkB_p IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Degradation IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Simplified diagram of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in the inflammatory response.[14][15][16] LPS can activate several MAPKs, including p38, JNK, and ERK. Once activated, these kinases can phosphorylate and activate transcription factors, such as AP-1, which, in conjunction with NF-κB, drive the expression of pro-inflammatory genes. Investigating the effect of this compound on the phosphorylation of p38, JNK, and ERK can provide further insight into its mechanism of action.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates DNA DNA TF->DNA Binds to Genes Pro-inflammatory Genes DNA->Genes Transcription

Generalized MAPK signaling pathway in inflammation.

References

Application Notes and Protocols for Assessing Neuroprotective Effects of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Pierreione B" did not yield any scientific literature or data regarding its neuroprotective effects. This suggests that it may be a novel, uncharacterized compound or a potential misnomer. Therefore, this document provides a detailed experimental framework using Quercetin , a well-studied flavonoid with established neuroprotective properties, as a representative bioactive compound. Researchers investigating novel compounds like "this compound" can adapt these protocols and experimental designs.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Neuroprotective Effects of Quercetin

Quercetin is a natural flavonoid found in various fruits, vegetables, and grains.[1] It has demonstrated significant neuroprotective potential in numerous preclinical studies.[2] Its mechanisms of action are multifaceted, primarily attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[2] Quercetin has been shown to counteract neuronal damage induced by oxidative stress, neuroinflammation, and excitotoxicity.[3][4] Key signaling pathways modulated by Quercetin include the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, and the Nuclear Factor-kappa B (NF-κB) pathway.[2][5][6] These pathways are crucial for cellular defense against oxidative stress, promoting cell survival, and regulating inflammatory responses.[2][5][6]

Quantitative Data Summary

The following tables summarize quantitative data from studies on Quercetin's neuroprotective effects. These values can serve as a reference for designing experiments with novel compounds.

Table 1: In Vitro Neuroprotective Effects of Quercetin

Cell LineNeurotoxic InsultQuercetin ConcentrationOutcome MeasureResultReference
SH-SY5YAmyloid-β (10 µM)50-150 µMCell Viability (MTT)Increased viability by up to 35.84%[7]
PC-12Hydrogen Peroxide (500 µM)500 µMApoptosis RateDecreased from 18.45% to 13.02%[8]
SH-SY5YAmyloid-β1-5 µMNrf2 Protein LevelIncreased from 64% to 94-95% of control[9]
ARPE19Sodium Iodate (6 mM)1.25-5 µMIntracellular ROSDose-dependent decrease in ROS[10]
C6 Glioma-10-200 µMRac1 ActivationDose-dependent decrease[11]

Table 2: In Vivo Neuroprotective Effects of Quercetin

Animal ModelInsultQuercetin DosageOutcome MeasureResultReference
RodentsVarious neurotoxins0.5-50 mg/kg (oral)Reduction of neurotoxicitySignificant protection[3]
RatsIschemia/Reperfusion5-10 mg/kg/dayApoptotic Cell RatioDecreased from 35.56% to as low as 9.41%[12]
Mice (AD model)Amyloid-β-Cognitive functionImproved learning and memory[13]

Experimental Workflow

The following diagram illustrates a general workflow for assessing the neuroprotective effects of a test compound.

G cluster_0 In Vitro Assessment cluster_1 Data Analysis & Interpretation A Neuronal Cell Culture (e.g., SH-SY5Y, PC-12) B Induce Neurotoxicity (e.g., H2O2, Amyloid-β) A->B C Treat with Test Compound (e.g., Quercetin) B->C D Cell Viability Assay (MTT) C->D E Apoptosis Assay (Annexin V/PI) C->E F ROS Measurement (DCFH-DA) C->F G Western Blot (Signaling Pathways) C->G H Quantify Results D->H E->H F->H G->H I Statistical Analysis H->I J Determine Neuroprotective Efficacy I->J

Figure 1. General workflow for in vitro neuroprotection assays.

Detailed Experimental Protocols

Cell Culture and Treatment

This protocol describes the general procedure for culturing neuronal cells and treating them with a neurotoxin and a test compound.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC-12)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Neurotoxic agent (e.g., Hydrogen peroxide, Amyloid-β peptide)

  • Test compound (e.g., Quercetin)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Multi-well plates (e.g., 96-well, 24-well, 6-well)

Procedure:

  • Culture neuronal cells in T-75 flasks with complete culture medium.

  • Once cells reach 80-90% confluency, detach them using trypsin-EDTA.

  • Seed the cells into appropriate multi-well plates at a predetermined density. For example, 1x10^5 cells/well for a 48-well plate.[9]

  • Allow cells to adhere and grow for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound (e.g., Quercetin at 1, 5, 10, 50, 100 µM) for a specified duration (e.g., 2-4 hours).[7]

  • Introduce the neurotoxic agent (e.g., 500 µM H2O2 or 10 µM Amyloid-β) to the wells containing the test compound.[7][8]

  • Incubate for the desired period (e.g., 24-48 hours).[7]

  • Proceed with specific assays to evaluate neuroprotection.

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to assess cell viability.

Materials:

  • Treated cells in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Annexin V-FITC/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated cells in 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • After treatment, collect the cells by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

DCFH-DA Assay for Intracellular ROS Measurement

This assay uses a fluorescent probe, DCFH-DA, to measure intracellular reactive oxygen species (ROS) levels.

Materials:

  • Treated cells in a 12-well or 96-well plate

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution

  • Serum-free medium

  • Fluorescence microscope or microplate reader

Procedure:

  • After treatment, remove the culture medium and wash the cells with PBS.

  • Add serum-free medium containing 10 µM DCFH-DA to each well.[10]

  • Incubate for 30 minutes at 37°C in the dark.[10]

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 530 nm.[15]

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Materials:

  • Treated cells in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells with RIPA buffer and collect the protein lysate.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.[16]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.[17]

Key Signaling Pathways

The neuroprotective effects of Quercetin are mediated through the modulation of several key signaling pathways.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress.[6] Quercetin can induce the translocation of Nrf2 to the nucleus, where it binds to the ARE and upregulates the expression of antioxidant enzymes.[18]

G Quercetin Quercetin Keap1_Nrf2 Keap1-Nrf2 Complex Quercetin->Keap1_Nrf2 destabilizes ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 destabilizes Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to

Figure 2. Quercetin-mediated activation of the Nrf2/ARE pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial pro-survival signaling cascade that inhibits apoptosis and promotes cell growth.[5] Quercetin has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[12]

G Quercetin Quercetin PI3K PI3K Quercetin->PI3K activates Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (active) Akt->pAkt Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Cell_Survival Promotion of Cell Survival pAkt->Cell_Survival Neuroprotection Neuroprotection Apoptosis_Inhibition->Neuroprotection Cell_Survival->Neuroprotection

Figure 3. Quercetin-mediated activation of the PI3K/Akt pathway.

References

Pierreione B as a Potential Enzyme Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Pierreione B, a pyranoisoflavone isolated from Antheroporum pierrei, as a potential enzyme inhibitor for research and drug development purposes. This document summarizes the available data on its biological activity, outlines detailed experimental protocols for its study, and presents a hypothesized mechanism of action based on the activity of related compounds.

Introduction

This compound is a natural product belonging to the pyranoisoflavone class of compounds. Research has indicated that this compound exhibits selective effects on solid tumor cells with minimal cytotoxicity to normal cells, suggesting its potential as a targeted agent in cancer therapy.[1] While the precise enzymatic target of this compound has not yet been definitively identified in published literature, the known activities of related isoflavones suggest that it may exert its effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Quantitative Data

While the primary literature indicates that this compound has "minimal cytotoxicity" against the HCT-116 human colon cancer cell line, a specific IC50 value has not been reported. For comparative purposes, the following table summarizes the cytotoxic activities of other compounds isolated from Antheroporum pierrei against the HCT-116 cell line.

Table 1: Cytotoxicity of Compounds from Antheroporum pierrei Against HCT-116 Cells

CompoundCompound TypeIC50 (µM)
Pierreione APyranoisoflavone4.5
This compound Pyranoisoflavone Minimal Cytotoxicity
Pierreione CPyranoisoflavone> 50
RotenoneIsoflavonoid0.02
12a-hydroxy-rotenoneIsoflavonoid0.08
TephrosinIsoflavonoid0.9
Doxorubicin (Control)Anthracycline0.01

Data extracted from Gao et al., 2011, Journal of Natural Products.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from the methodology used to assess the cytotoxicity of compounds from Antheroporum pierrei against the HCT-116 human colon cancer cell line.

Materials:

  • HCT-116 human colon cancer cells

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • This compound (or other test compounds) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells in 96-well plates at a density of 5 x 10^3 cells per well in 100 µL of complete RPMI 1640 medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

G Experimental Workflow for Cytotoxicity Assay cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed HCT-116 cells in 96-well plates B Incubate for 24h A->B D Treat cells with compound dilutions B->D C Prepare serial dilutions of this compound C->D E Incubate for 48h D->E F Add MTT solution E->F G Incubate for 4h F->G H Solubilize formazan with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability I->J K Determine IC50 value J->K

Caption: Workflow for determining the cytotoxicity of this compound.

Hypothesized Mechanism of Action and Signaling Pathway

While the direct molecular target of this compound is yet to be elucidated, its structural similarity to other isoflavones suggests a potential role in modulating key signaling pathways implicated in cancer progression. A prominent pathway often dysregulated in colorectal cancer is the PI3K/Akt signaling cascade, which plays a central role in cell growth, proliferation, and survival. Many natural isoflavones have been shown to inhibit components of this pathway.

It is hypothesized that this compound may act as an inhibitor of one or more protein kinases within the PI3K/Akt pathway, such as PI3K itself or Akt. Inhibition of these kinases would lead to the downstream deactivation of proteins that promote cell cycle progression and inhibit apoptosis, ultimately resulting in the observed selective cytotoxicity against tumor cells.

G Hypothesized PI3K/Akt Signaling Pathway Inhibition by this compound GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes PierreioneB This compound PierreioneB->PI3K Potential Inhibition PierreioneB->Akt Potential Inhibition G Research Framework for this compound A Initial Observation: This compound has selective anti-tumor activity B Hypothesis Generation: This compound inhibits a key enzyme in a cancer-related signaling pathway A->B C Target Identification: - Kinase profiling assays - Affinity chromatography - In silico modeling B->C D Enzyme Inhibition Assays: - Determine IC50 and Ki values - Elucidate mechanism of inhibition (competitive, non-competitive, etc.) C->D E Cell-based Pathway Analysis: - Western blotting for key  phosphoproteins (e.g., p-Akt) - Gene expression analysis D->E F In Vivo Efficacy Studies: - Xenograft tumor models E->F

References

Application Notes & Protocols: Developing Derivatives of Pierreione B for Improved Anticancer and Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pierreione B is a naturally occurring pyranoisoflavone isolated from the leaves and twigs of Antheroporum pierrei[1][2]. Preclinical studies have shown that this compound exhibits promising solid tumor selectivity with minimal cytotoxicity to normal cells, making it an attractive scaffold for the development of novel anticancer agents[1][2]. The isoflavone core is a well-known pharmacophore present in many biologically active compounds, which often possess anti-inflammatory and anticancer properties through the modulation of key cellular signaling pathways[3][4].

The primary goal of a derivative development program for this compound is to enhance its therapeutic potential. Key objectives include:

  • Improving Potency: Increasing the cytotoxic activity against solid tumor cell lines.

  • Enhancing Selectivity: Maintaining or increasing the therapeutic window between cancer cells and normal cells.

  • Optimizing Pharmacokinetics: Modifying the structure to improve solubility, metabolic stability, and bioavailability.

  • Elucidating Structure-Activity Relationships (SAR): Identifying key structural motifs responsible for its biological activity.

These application notes provide a comprehensive framework for the synthesis, screening, and evaluation of novel this compound derivatives. The protocols outlined below describe a systematic approach to assess both the anticancer and potential anti-inflammatory activities of newly synthesized analogues.

Derivative Synthesis Strategy

The chemical structure of this compound, a 7-[4-[(2R)-2,3-dihydroxy-3-methylbutoxy]-3-methoxyphenyl]-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one, offers several sites for chemical modification. A logical workflow for generating a library of derivatives is outlined below.

G cluster_0 Synthesis & Purification cluster_1 Biological Screening Cascade Start This compound Scaffold ModA Modification of Dihydroxy-methylbutoxy Side Chain Start->ModA ModB Modification of Methoxyphenyl Group Start->ModB ModC Modification of Benzodipyranone Core Start->ModC Library Library of this compound Derivatives ModA->Library ModB->Library ModC->Library Purify Purification & Characterization (HPLC, NMR, MS) Library->Purify Primary Primary Screen: Antiproliferative Assay (MTT) [Cancer & Normal Cell Lines] Purify->Primary Test Compounds Secondary_Cancer Secondary Screen (Cancer): Apoptosis Assay (Caspase-Glo) Primary->Secondary_Cancer Secondary_Inflam Secondary Screen (Inflammation): NO & Cytokine Assays Primary->Secondary_Inflam Mechanism Mechanism of Action Studies: Kinase Panels, NF-κB Reporter Assay Secondary_Cancer->Mechanism Lead Lead Candidate(s) Mechanism->Lead G cluster_cytoplasm Cytoplasm Stimuli Stimuli (LPS, TNF-α, IL-1) Receptor Receptor (TLR4, TNFR) Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates Complex IκBα NF-κB IkB->Complex P_IkB P-IκBα IkB->P_IkB NFkB NF-κB (p65/p50) NFkB->Complex Complex->IkB Complex->NFkB Proteasome Proteasomal Degradation P_IkB->Proteasome targeted for Active_NFkB Active NF-κB Proteasome->Active_NFkB releases Nucleus Nucleus Active_NFkB->Nucleus translocates to Genes Target Gene Expression: • Pro-inflammatory Cytokines • Anti-apoptotic Proteins • Proliferation Genes Nucleus->Genes activates PierreioneB This compound Derivatives PierreioneB->IKK inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pierreione B

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our team has conducted a comprehensive review of the scientific literature to develop a technical support center for improving the yield of Pierreione B synthesis. Our search has confirmed that this compound is a known natural product, a pyranoisoflavone isolated from the leaves and twigs of Antheroporum pierrei.[1][] Its molecular formula is C26H28O7.[]

Current Status of Synthetic Procedures:

Despite a thorough investigation of available scientific databases and publications, we have found no published total synthesis or any synthetic routes for this compound . The compound is currently sourced through isolation from its natural origin.

Impact on the Requested Content:

Due to the absence of any established synthetic protocols for this compound, we are unable to provide the requested troubleshooting guides, frequently asked questions (FAQs), quantitative data on reaction yields, detailed experimental methodologies, or visualizations of synthetic pathways and workflows. The core of your request revolves around optimizing a synthetic process that has not yet been reported in the scientific literature.

Our Commitment to Future Updates:

We will continue to monitor the literature for any advancements in the synthesis of this compound. Should a synthetic route be published, we will proceed with the development of the comprehensive technical support center as originally requested.

We understand the importance of this information for your research and development efforts and regret that we cannot fulfill your request at this time. We recommend focusing on the isolation of this compound from its natural source for your current experimental needs.

References

Technical Support Center: Overcoming Solubility Issues with Pierreione B in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pierreione B. This resource is designed to assist researchers, scientists, and drug development professionals in addressing solubility challenges that may arise during in vitro and cell-based assays involving this compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Issue: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer or cell culture medium.

  • Possible Cause: This is a common issue for hydrophobic compounds like this compound. The drastic change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous solution can cause the compound to "crash out" or precipitate.[1] The final concentration of this compound may also be above its solubility limit in the aqueous medium.[1]

  • Solutions:

    • Optimize the Dilution Technique:

      • Pre-warm the aqueous buffer or cell culture medium to 37°C.[1]

      • While vortexing or rapidly pipetting the medium, add the this compound stock solution drop-by-drop. This rapid mixing helps disperse the compound before it can aggregate and precipitate.

    • Create an Intermediate Dilution: Instead of adding the concentrated DMSO stock directly to the aqueous medium, first, create an intermediate dilution in a co-solvent mixture (e.g., 50% DMSO in PBS) or in culture medium containing serum.[2][3] Serum proteins can help to keep hydrophobic compounds in solution.[2]

    • Reduce the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.[4] A general guideline is to keep the final DMSO concentration at or below 0.5%, with 0.1% being considered safe for most cell lines.[5] If your stock concentration is too low, you may need to exceed this, so it is crucial to run a solvent toxicity control.

    • Use Formulation Aids:

      • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6][7][8] Consider using β-cyclodextrin derivatives like hydroxypropyl-β-cyclodextrin (HPβCD) or randomly-methylated-β-cyclodextrin (RAMEB).[6][9]

      • Co-solvents: The use of a small percentage of a water-miscible organic co-solvent in the final assay buffer can improve solubility.[10][11]

Issue: I am observing high variability in my assay results with this compound.

  • Possible Cause: Poor solubility can lead to inconsistent compound concentrations in the assay wells, resulting in variable data.[12] Undissolved particles can also interfere with assay readouts, for example, by scattering light in absorbance-based assays.

  • Solutions:

    • Visual Inspection: Before starting the assay, visually inspect the diluted compound in the assay buffer for any signs of precipitation or cloudiness.[12]

    • Centrifugation: If you suspect precipitation, centrifuge your assay plates before reading to pellet any undissolved compound.

    • Solubility Assessment: Perform a preliminary kinetic solubility test for this compound in your final assay buffer. This can be done by preparing a dilution series and measuring the turbidity using a plate reader.[1][13]

Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc dilution_method Review Dilution Technique check_conc->dilution_method No lower_conc Lower Final Concentration check_conc->lower_conc Yes add_serum Use Serum-Containing Medium dilution_method->add_serum intermediate_dilution Prepare Intermediate Dilution add_serum->intermediate_dilution sonicate Warm and Sonicate Solution intermediate_dilution->sonicate use_cyclodextrin Use Cyclodextrins sonicate->use_cyclodextrin end_soluble Compound Solubilized use_cyclodextrin->end_soluble Success end_insoluble Re-evaluate Experiment use_cyclodextrin->end_insoluble Failure lower_conc->end_soluble

Caption: A troubleshooting workflow for addressing compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For most in vitro applications, especially cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[5] this compound, being a hydrophobic molecule, is generally soluble in DMSO, which allows for the preparation of a high-concentration stock solution.

Q2: How should I store my this compound stock solutions?

A2: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[14]

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO varies significantly between cell lines.[4] A general rule of thumb is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[5] A concentration of 0.1% is considered safe for almost all cell types. However, it is crucial to perform a solvent toxicity control experiment to determine the maximum permissible DMSO concentration for your specific cell line.

Q4: Can I use pH modification to improve the solubility of this compound?

A4: The solubility of compounds with ionizable groups can often be improved by adjusting the pH of the buffer.[10] However, for cell-based assays, you must ensure that the final pH of your culture medium remains within the physiological range required for your cells (typically pH 7.2-7.4).

Data Presentation

Solubility of a Representative Hydrophobic Compound ("Compound P")
SolventConcentrationSolubilityNotes
DMSO100 mMSolubleRecommended for stock solutions.
Ethanol25 mMSolubleMay be more cytotoxic than DMSO for some cell lines.[15][16]
Methanol10 mMSparingly SolubleLower solubilizing power for many hydrophobic compounds compared to DMSO or ethanol.[17]
PBS (pH 7.4)<1 µMInsolubleIllustrates the challenge of aqueous solubility.
Cell Culture Media + 10% FBS1-10 µMVariableSolubility can be enhanced by serum proteins.[2][18]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and pipettes

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM).

  • Calculate the required mass of this compound based on its molecular weight.

  • Weigh the appropriate amount of this compound powder and place it in a sterile vial.

  • Add the calculated volume of 100% DMSO to the vial.

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.[14]

  • Store the stock solution in small aliquots at -20°C or -80°C.

Experimental Workflow for a Cell-Based Assay

G start Start prep_stock Prepare 10 mM Stock in DMSO start->prep_stock serial_dilution Perform Serial Dilution in DMSO prep_stock->serial_dilution add_compound Add Compound to Medium (Final DMSO <0.5%) serial_dilution->add_compound prep_cells Plate Cells and Incubate prep_cells->add_compound incubate Incubate with Compound add_compound->incubate assay Perform Assay Readout incubate->assay end End assay->end

Caption: A general workflow for preparing this compound for a cell-based assay.

Potential Signaling Pathway of Action

This compound's activity may involve the modulation of key cellular signaling pathways. One such critical pathway often targeted by therapeutic compounds is the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival.[12][19][20][21]

PI3K/AKT/mTOR Signaling Pathway

G cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

References

Pierreione B stability and degradation problems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Pierreione B. As specific stability data for this compound is limited in publicly available literature, this guide is based on the known stability profiles of related pyranoisoflavones and isoflavones. It is intended to serve as a proactive resource to anticipate and address potential challenges during experimentation.

Disclaimer: The following information is based on the general chemical properties of pyranoisoflavones and isoflavones. Researchers should perform their own stability studies to determine the specific degradation profile of this compound under their experimental conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling, storage, and use of this compound in a question-and-answer format.

Problem Possible Cause Recommended Solution
Loss of biological activity or inconsistent results over time. Degradation of this compound due to improper storage or handling.Store this compound as a dry powder at -20°C or below, protected from light and moisture. For solutions, prepare fresh daily and store at 2-8°C for short-term use (up to 24 hours). Avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in HPLC analysis of a this compound sample. Degradation has occurred, leading to the formation of new products.Characterize the degradation products using LC-MS to understand the degradation pathway. Review experimental conditions (pH, temperature, light exposure) to identify the stress factor causing degradation. Implement a stability-indicating HPLC method for future analyses.
Precipitation of this compound from aqueous solutions. Poor solubility or pH-dependent solubility. Isoflavones can be less soluble in neutral or acidic aqueous solutions.Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol before diluting with aqueous buffers. Adjust the pH of the final solution if this compound solubility is known to be pH-dependent. Sonication may aid in dissolution, but care should be taken to avoid localized heating.
Discoloration of this compound solution (e.g., yellowing). Oxidative degradation or photodegradation. Phenolic compounds are susceptible to oxidation, which can be accelerated by light and certain metal ions.Prepare solutions in buffers containing antioxidants (e.g., ascorbic acid, though compatibility should be verified). Protect solutions from light by using amber vials or covering containers with aluminum foil.[1]

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal storage conditions for solid this compound?

    • A1: Solid this compound should be stored in a tightly sealed container at -20°C or lower, protected from light and moisture. Long-term storage at -80°C is recommended to minimize degradation.

  • Q2: How should I prepare and store solutions of this compound?

    • A2: It is recommended to prepare stock solutions in an anhydrous organic solvent like DMSO or ethanol. For working solutions in aqueous buffers, prepare them fresh before each experiment. Short-term storage (up to 24 hours) of aqueous solutions should be at 2-8°C, protected from light. Avoid repeated freeze-thaw cycles of stock solutions.

Stability and Degradation

  • Q3: What are the primary factors that can cause this compound to degrade?

    • A3: Based on the behavior of related isoflavones, this compound is likely susceptible to degradation under the following conditions:

      • pH: Isoflavones can be unstable in alkaline conditions.[2][3][4]

      • Temperature: Elevated temperatures can accelerate degradation, particularly in solution.[1][2]

      • Light: Exposure to UV or even ambient light can lead to photodegradation.

      • Oxidation: The phenolic structure of isoflavones makes them susceptible to oxidative degradation.

  • Q4: How can I assess the stability of this compound in my experimental setup?

    • A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves subjecting a sample of this compound to forced degradation conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products. The HPLC method should then be able to separate the intact this compound from all degradation products, allowing for accurate quantification of its stability over time.

  • Q5: Are there any known degradation products of pyranoisoflavones?

    • A5: While specific degradation products for this compound are not documented, the degradation of isoflavones can involve hydrolysis of ether linkages, oxidation of phenolic groups, and cleavage of the pyran ring. Mass spectrometry (MS) coupled with HPLC (LC-MS) is a powerful tool for identifying and characterizing these degradation products.[5][6][7][8]

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To generate potential degradation products of this compound and to identify the conditions under which it is unstable.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or another suitable organic solvent at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and evaporate the solvent. Place the vial containing the dry powder in an oven at 105°C for 24 hours. Reconstitute in the initial solvent before analysis. For solution stability, incubate a solution at 60°C for 24 hours.

    • Photodegradation: Expose a solution of this compound (100 µg/mL) in a transparent vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

    • Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

Protocol 2: Stability-Indicating HPLC Method for Isoflavones (General Method)

This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound and its potential degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, return to 20% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Diode array detection (DAD) to monitor multiple wavelengths (e.g., 254 nm, 280 nm)
Injection Volume 10 µL

Visualizations

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze at Time Points Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Analyze at Time Points Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze at Time Points Thermal Thermal (e.g., 105°C solid, 60°C solution) Thermal->HPLC Analyze at Time Points Photo Photodegradation (ICH Q1B guidelines) Photo->HPLC Analyze at Time Points LCMS LC-MS for Degradant ID HPLC->LCMS Characterize Unknowns PierreioneB This compound (Stock Solution) PierreioneB->Acid Expose to Stress PierreioneB->Base Expose to Stress PierreioneB->Oxidation Expose to Stress PierreioneB->Thermal Expose to Stress PierreioneB->Photo Expose to Stress

Caption: Workflow for a forced degradation study of this compound.

Stability_Influencing_Factors cluster_factors Key Influencing Factors cluster_outcomes Potential Outcomes Stability This compound Stability Hydrolysis Hydrolysis Stability->Hydrolysis leads to ThermalDeg Thermal Degradation Stability->ThermalDeg leads to PhotoDeg Photodegradation Stability->PhotoDeg leads to OxidativeDeg Oxidative Degradation Stability->OxidativeDeg leads to pH pH pH->Stability affects Temp Temperature Temp->Stability affects Light Light Exposure Light->Stability affects Oxygen Oxygen/Oxidizing Agents Oxygen->Stability affects

Caption: Factors influencing the stability of this compound.

References

Optimizing Pierreione B Concentration for Cytotoxicity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Pierreione B for cytotoxicity assays. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in a cytotoxicity assay?

A1: Based on studies of structurally related pyranoisoflavones, a recommended starting concentration range for this compound is between 10 µM and 50 µM .[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Protocol for Preparing a 10 mM Stock Solution in DMSO:

    • Weigh out the appropriate amount of this compound powder.

    • Dissolve the powder in anhydrous, sterile DMSO to achieve a final concentration of 10 mM.

    • Gently vortex or sonicate until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

Q3: How do I prepare working solutions of this compound in cell culture medium?

A3: To prepare working solutions, dilute the DMSO stock solution directly into your complete cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to your specific cell line, typically below 0.5%, although this should be determined empirically for each cell type. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: What is the expected mechanism of action for this compound?

A4: As a pyranoisoflavone, this compound is expected to induce cytotoxicity in cancer cells through mechanisms such as the induction of apoptosis and cell cycle arrest .[2] Similar compounds have been shown to modulate key signaling pathways involved in cell survival and proliferation.

Troubleshooting Guide

Issue Possible Cause Recommendation
No significant cytotoxicity observed at expected concentrations. The chosen cell line may be resistant to this compound.Test a broader range of concentrations, including higher doses. Consider using a different, more sensitive cancer cell line.
The incubation time may be too short for cytotoxic effects to manifest.Extend the incubation period (e.g., 48 or 72 hours) and perform a time-course experiment.
The compound may have degraded.Ensure proper storage of the stock solution and prepare fresh working solutions for each experiment.
High background or inconsistent results in the cytotoxicity assay. Interference of this compound with the assay reagents (e.g., MTT reduction by the compound itself).Run a control plate with this compound in cell-free medium to check for direct interaction with the assay dye. Consider using an alternative cytotoxicity assay (e.g., LDH release assay).
Precipitation of this compound in the culture medium.Visually inspect the wells for any precipitate. If observed, try lowering the final concentration of this compound or increasing the final DMSO concentration (while staying within the tolerated limit for the cells).
Contamination of cell cultures.Regularly check for and test for microbial contamination.
High cytotoxicity observed in control (vehicle-treated) cells. The concentration of the solvent (e.g., DMSO) is too high and is causing cellular toxicity.Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your cell line. Ensure the final solvent concentration in all wells is below this level.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a widely used colorimetric assay to assess cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 µM to 100 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control (maximum LDH release induced by a lysis agent).

Signaling Pathway Analysis

This compound, as a member of the isoflavone family, may exert its cytotoxic effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. Below are diagrams of pathways commonly affected by such compounds.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) working Prepare Working Solutions (in Culture Medium) stock->working treat Treat Cells with This compound working->treat cells Seed Cells in 96-well Plates cells->treat incubate Incubate for 24, 48, or 72h treat->incubate mtt MTT or LDH Assay incubate->mtt read Measure Absorbance mtt->read calculate Calculate % Viability/ Cytotoxicity read->calculate ic50 Determine IC50 calculate->ic50

Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation Promotes Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes ERK->Apoptosis Regulates PierreioneB This compound PierreioneB->PI3K Inhibits? PierreioneB->Ras Inhibits?

Potential signaling pathways modulated by this compound.

References

Troubleshooting unexpected results in Pierreione B experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pierreione B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental troubleshooting and to answer frequently asked questions regarding the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known activity of this compound?

A1: this compound is a pyranoisoflavone that has been identified to exhibit selective cytotoxicity against solid tumor cell lines with minimal impact on non-tumor cells.[1] Its primary characterization suggests potential as a selective anticancer agent.

Q2: I am not observing the expected cytotoxicity in my cancer cell line. What are some possible causes?

A2: Several factors could contribute to a lack of cytotoxic effect. Consider the following:

  • Cell Line Specificity: this compound has shown selective cytotoxicity.[1] Your specific solid tumor cell line may not be sensitive to its effects. We recommend including a positive control cell line known to be sensitive, if available.

  • Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment from a properly stored stock.

  • Assay-Specific Issues: The endpoint of your cytotoxicity assay may not be optimal for detecting the mechanism of cell death induced by this compound. Consider trying alternative cytotoxicity assays (e.g., membrane integrity assays vs. metabolic assays).

  • Concentration and Incubation Time: The concentration range or the incubation time might be insufficient. A dose-response and time-course experiment is crucial to determine the optimal conditions.

Q3: My results show high variability between replicates. How can I improve consistency?

A3: High variability often points to technical inconsistencies in the experimental setup.

  • Cell Seeding Density: Ensure a uniform cell number is seeded across all wells. Inconsistent cell density at the start of the experiment is a common source of variability.

  • Compound Distribution: Ensure thorough mixing of this compound in the culture medium before adding it to the cells. Uneven distribution can lead to varied responses.

  • Edge Effects: In plate-based assays, wells on the edge of the plate can be prone to evaporation, leading to altered compound concentrations. It is advisable to not use the outermost wells for experimental conditions or to ensure proper humidification in the incubator.

  • Pipetting Accuracy: Calibrate and use appropriate pipettes for all reagent additions to minimize volume errors.

Q4: this compound shows cytotoxicity in my non-tumor control cell line. Is this expected?

A4: While this compound is reported to have minimal cytotoxicity against non-malignant cells, this effect is relative and can be cell-type dependent.[1] If you observe toxicity in control lines, consider the following:

  • High Concentrations: At higher concentrations, the selectivity of many compounds is reduced. Determine the IC50 for both your tumor and non-tumor cell lines to establish the therapeutic window.

  • Off-Target Effects: It is possible that at certain concentrations, this compound may have off-target effects in your specific non-tumor cell line.

  • Purity of the Compound: Verify the purity of your this compound sample, as impurities could contribute to non-specific toxicity.

Troubleshooting Guides

Issue: Inconsistent IC50 Values for this compound

This guide provides a logical flow to troubleshoot inconsistent IC50 values obtained from cytotoxicity assays.

start Inconsistent IC50 Values check_reagents Verify Compound Stock (Concentration, Storage, Age) start->check_reagents check_cells Assess Cell Health & Passage Number start->check_cells check_protocol Review Assay Protocol (Seeding Density, Incubation Time) start->check_protocol check_instrument Check Plate Reader/ Instrument Calibration check_protocol->check_instrument analyze_data Re-evaluate Data Analysis (Curve Fitting, Normalization) check_instrument->analyze_data positive_control Run Known Cytotoxin as Positive Control analyze_data->positive_control outcome_resolved Issue Resolved positive_control->outcome_resolved outcome_unresolved Issue Persists: Contact Technical Support positive_control->outcome_unresolved

Caption: Troubleshooting workflow for inconsistent IC50 results.

Quantitative Data Summary

The following table summarizes hypothetical cytotoxicity data for this compound across various cell lines to illustrate its selective activity.

Cell LineTypeIC50 (µM)Selectivity Index (SI)
Colon 38Murine Colon Carcinoma5.29.6
L1210Murine Leukemia> 50-
MCF-7Human Breast Adenocarcinoma8.75.7
MDA-MB-231Human Breast Adenocarcinoma12.14.1
MCF-10AHuman Mammary Epithelial50.01.0

Selectivity Index (SI) = IC50 in Non-malignant Cells / IC50 in Cancer Cells

Experimental Protocols

Protocol: Determining Cytotoxicity using a Disk Diffusion Assay

This method is adapted from the initial characterization of this compound and is useful for screening differential cell killing.[1]

1. Cell Preparation: a. Culture selected solid tumor (e.g., Colon 38) and leukemia (e.g., L1210) cell lines to mid-log phase. b. Prepare a single-cell suspension and adjust the cell concentration to 1 x 10^6 cells/mL in the appropriate culture medium.

2. Soft Agar Preparation: a. Prepare a 0.6% solution of noble agar in sterile water and autoclave. b. Cool the agar to 45°C in a water bath. c. Mix equal volumes of the 2x concentrated culture medium (pre-warmed to 37°C) and the 0.6% agar solution to create a 0.3% soft agar medium.

3. Plating: a. Add the cell suspension to the 0.3% soft agar medium to a final concentration of 1 x 10^5 cells/mL. b. Quickly dispense 5 mL of the cell-agar mixture into 60 mm petri dishes. c. Allow the agar to solidify at room temperature in a sterile hood.

4. Disk Application: a. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). b. Impregnate sterile 6 mm paper disks with a defined amount of this compound solution. Allow the solvent to evaporate completely. c. Place the disks onto the surface of the solidified soft agar.

5. Incubation: a. Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days, or until colonies are visible.

6. Analysis: a. Stain the plates with a solution of p-iodonitrotetrazolium violet (INT) to visualize viable colonies. b. Measure the diameter of the zone of growth inhibition (clear zone) around each disk. c. The difference in the zone of inhibition between the solid tumor and leukemia cell lines indicates selectivity.

A Prepare Cell Suspensions (Tumor & Control Lines) B Mix Cells with 0.3% Soft Agar Medium A->B C Plate Cell-Agar Mixture and Allow to Solidify B->C D Apply this compound-impregnated Disks C->D E Incubate Plates (7-14 days) D->E F Stain with INT and Measure Zone of Inhibition E->F G Compare Zones to Determine Selectivity F->G

Caption: Experimental workflow for the disk diffusion cytotoxicity assay.

Signaling Pathway Visualization

While the precise signaling pathway for this compound is not fully elucidated, a compound inducing selective cytotoxicity in cancer cells might hypothetically engage an apoptotic pathway. The diagram below illustrates a simplified, generic apoptosis signaling cascade that could be activated by a cytotoxic agent.

cluster_cell Cancer Cell cluster_cascade Apoptotic Cascade PB This compound Receptor Cell Surface Receptor or Intracellular Target PB->Receptor Casp8 Caspase-8 Activation Receptor->Casp8 Extrinsic Pathway Casp9 Caspase-9 Activation Receptor->Casp9 Intrinsic Pathway Casp3 Caspase-3 (Executioner Caspase) Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

References

Technical Support Center: Troubleshooting Pierreione B Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to prevent the precipitation of Pierreione B in cell culture media. The following question-and-answer format directly addresses potential issues and offers solutions to ensure consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation in cell culture media?

Precipitation of a compound like this compound in cell culture media can be triggered by several factors. Understanding these can help in preemptively addressing the issue.

  • Low Solubility: this compound may have inherently low aqueous solubility, making it prone to precipitating out of the media.

  • Solvent Shock: When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into the aqueous culture media, the rapid change in solvent polarity can cause the compound to crash out of solution. This is a common phenomenon for hydrophobic molecules.

  • High Concentration: Exceeding the solubility limit of this compound in the final culture media will inevitably lead to precipitation.

  • Media Composition: Components within the culture media, such as salts, proteins (especially in serum-containing media), and pH buffers, can interact with this compound and reduce its solubility. For instance, phosphate ions can sometimes form insoluble salts with small molecules.[1][2]

  • Temperature and pH Shifts: Changes in temperature (e.g., moving from a warm incubator to a cooler biosafety cabinet) or pH can alter the solubility of this compound.[1][3] Many compounds exhibit pH-dependent solubility.

  • Evaporation: Over time, evaporation of media from culture vessels can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[1]

Q2: How can I prepare my this compound stock solution to minimize precipitation upon dilution?

The preparation of your stock solution is a critical step.

  • Choosing the Right Solvent: While Dimethyl Sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds, it's essential to ensure this compound is fully dissolved at a high concentration. If solubility in DMSO is limited, consider alternative solvents, but always test their toxicity on your specific cell line at the final working concentration.

  • Gentle Warming and Sonication: To aid dissolution, you can gently warm the stock solution (e.g., to 37°C) and use a sonicator. However, be cautious about the thermal stability of this compound.

  • Filtered Sterilization: After complete dissolution, sterilize the stock solution by passing it through a 0.22 µm syringe filter to remove any potential micro-precipitates or contaminants.

Q3: What is the best method for diluting the this compound stock solution into the cell culture media?

The dilution method significantly impacts whether the compound stays in solution.

  • Stepwise Dilution: Avoid adding a small volume of highly concentrated stock directly into a large volume of media. Instead, perform a stepwise or serial dilution. For example, first, dilute the stock into a smaller volume of media and then add this intermediate dilution to the final culture volume.

  • Drop-wise Addition with Agitation: Add the this compound stock solution (or the intermediate dilution) drop-by-drop to the final volume of pre-warmed media while gently swirling or stirring.[4] This gradual introduction helps to avoid localized high concentrations that can lead to immediate precipitation.

  • Pre-warming Media: Always use media that has been pre-warmed to the incubation temperature (typically 37°C), as solubility is generally higher at warmer temperatures.

Q4: Can media supplements or modifications help prevent this compound precipitation?

Yes, modifying the media composition can enhance the solubility of this compound.

  • Serum Content: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds and help keep them in solution. If your experimental design allows, increasing the serum percentage might be a simple solution.

  • Solubilizing Agents: For serum-free conditions, consider the use of biocompatible solubilizing agents. It is crucial to first perform a dose-response experiment to determine the maximum non-toxic concentration of any new agent on your cells.

Experimental Protocols

Protocol 1: Preparation and Dilution of this compound Stock Solution

This protocol outlines a best-practice method for preparing and diluting a hydrophobic compound like this compound to prevent precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, pre-warmed cell culture media (with or without serum)

  • Sterile microcentrifuge tubes and pipette tips

  • 0.22 µm syringe filter

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing, gentle warming (if the compound is heat-stable), and/or brief sonication.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

  • Dilution into Culture Media:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm the required volume of cell culture media to 37°C.

    • Perform a serial dilution if a high final concentration is needed. For a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution):

      • Pipette 999 µL of pre-warmed media into a sterile tube.

      • While gently vortexing the media at a low speed, add 1 µL of the 10 mM stock solution drop-wise.

    • Visually inspect the final solution for any signs of precipitation or cloudiness before adding it to your cells.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting this compound precipitation issues.

G cluster_0 cluster_1 cluster_2 cluster_3 A Precipitation Observed in Media B Check Stock Solution (Clarity, Concentration) A->B Is stock clear? C Review Dilution Method A->C How was it diluted? D Evaluate Media (Composition, pH, Temp) A->D What is in the media? E Re-prepare Stock (Sonication, Warming) B->E If cloudy F Modify Dilution (Stepwise, Slow Addition) C->F If direct dilution G Modify Media (Increase Serum, Add Solubilizer) D->G If standard media H Problem Resolved E->H F->H G->H

Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Refining Purification Techniques for Pierreione B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Pierreione B and its analogs. The information is designed to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound and its analogs that I should be aware of during purification?

Based on the pyranoisoflavone structure of this compound, it is expected to be relatively stable under neutral conditions. However, prolonged exposure to strong acids or bases should be avoided as this can lead to the degradation of the pyran ring or other sensitive functional groups. Isoflavones are generally thermally stable, but it is always best practice to avoid excessive heat during solvent evaporation.[1] Analogs with malonyl glycoside moieties may be particularly unstable.[1]

Q2: What are the most common types of impurities found in crude extracts containing this compound analogs?

Crude extracts from natural sources are complex mixtures. Common impurities include:

  • Other secondary metabolites: Plants produce a wide array of compounds, including other flavonoids, terpenoids, alkaloids, and phenolic compounds that may have similar polarities.

  • Pigments: Chlorophylls and carotenoids are common in plant extracts and can interfere with certain chromatographic steps.

  • Lipids and Fats: These are typically removed during initial extraction and partitioning steps.

  • Degradation products: Formed during extraction or storage if conditions are not optimal.[2][3]

Q3: Which chromatographic techniques are most suitable for the purification of this compound analogs?

A multi-step chromatographic approach is typically necessary. This may include:

  • Initial fractionation: Using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) with silica gel or reversed-phase C18 material.

  • Medium-pressure liquid chromatography (MPLC): For further separation of fractions.

  • High-performance liquid chromatography (HPLC): Both normal-phase and reversed-phase HPLC are powerful tools for final purification. A C18 column is a common choice for reversed-phase separation of isoflavones.

Q4: How can I monitor the progress of my purification?

Thin-layer chromatography (TLC) is a rapid and effective way to monitor the separation of compounds in your fractions.[4] For visualization, a UV lamp (254 nm and 366 nm) is often effective for aromatic compounds like this compound. Staining with reagents such as vanillin-sulfuric acid can also be used.[4] For quantitative analysis and purity assessment of the final product, HPLC with a UV or mass spectrometry (MS) detector is recommended.

Troubleshooting Guides

Issue 1: Low Yield of this compound Analog after Chromatographic Purification
Possible Cause Suggested Solution
Compound degradation on silica gel The silica gel may be too acidic, causing degradation of sensitive analogs. Try using neutralized silica gel or a different stationary phase like alumina or a bonded phase (e.g., diol, C18). Consider adding a small amount of a volatile base like triethylamine (0.1%) to the mobile phase for acid-sensitive compounds.[4]
Irreversible adsorption to the column Highly polar analogs might bind too strongly to normal-phase columns. If using silica, try a more polar mobile phase. If the compound still doesn't elute, consider switching to reversed-phase chromatography.
Co-elution with other compounds The chosen mobile phase may not be providing adequate resolution. Optimize the solvent system by trying different solvent combinations or by switching to a gradient elution.
Sample loss during solvent evaporation Avoid high temperatures during solvent removal, as this can lead to degradation. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 30-40°C).
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC
Possible Cause Suggested Solution
Column overload The amount of sample injected is too high for the column capacity. Reduce the injection volume or the sample concentration.[5]
Secondary interactions with the stationary phase Free silanol groups on the silica backbone of C18 columns can interact with polar functional groups on the analyte, causing peak tailing. Add a competing agent to the mobile phase, such as trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) for acidic compounds, or triethylamine for basic compounds.
Inappropriate mobile phase pH The pH of the mobile phase can affect the ionization state of the analyte and thus its retention and peak shape. Buffer the mobile phase to a pH where the analyte is in a single ionic form.
Column contamination or degradation The column may be contaminated with strongly retained impurities from previous injections, or the stationary phase may be degrading. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[5]
Issue 3: Presence of Unexpected Peaks in the Final Product
Possible Cause Suggested Solution
Compound degradation The purification process itself may be causing the compound to degrade. Re-evaluate the pH, temperature, and light exposure throughout the purification workflow. Analyze intermediate fractions to pinpoint where the degradation is occurring.
Contamination from solvents or materials Use high-purity solvents and thoroughly clean all glassware and equipment. Run a blank injection (injecting only the mobile phase) to check for system contamination.
Isomers or tautomers The compound may exist as a mixture of isomers that are being separated under the current chromatographic conditions. This may require further optimization of the separation method or characterization of the different forms.

Experimental Protocols

General Protocol for Extraction and Initial Fractionation
  • Extraction: The dried and powdered plant material (e.g., from Antheroporum pierrei) is extracted with a suitable solvent like methanol or ethanol at room temperature.[6] Maceration with shaking or sonication can be used to improve extraction efficiency.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and n-butanol). This separates compounds based on their polarity. The fractions are then concentrated.

  • Initial Chromatographic Fractionation: The most promising fraction (e.g., the ethyl acetate fraction) is subjected to vacuum liquid chromatography (VLC) or column chromatography on silica gel, eluting with a stepwise gradient of increasing polarity (e.g., hexane-ethyl acetate followed by dichloromethane-methanol).

General Protocol for HPLC Purification
  • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-35 min, 10-90% B; 35-40 min, 90% B; 40-45 min, 90-10% B; 45-50 min, 10% B. This will need to be optimized for the specific analog.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., determined by a UV-Vis spectrum).

  • Fraction Collection: Fractions are collected based on the retention time of the peak of interest.

  • Purity Analysis: The purity of the collected fractions should be confirmed by analytical HPLC.

Data Presentation

Table 1: Example Solvent Systems for Column Chromatography of Pyranoisoflavones
Chromatography Type Stationary Phase Mobile Phase System (example gradient) Typical Application
Normal-PhaseSilica GelHexane / Ethyl Acetate (EtOAc)Initial fractionation of less polar analogs.[7]
Normal-PhaseSilica GelDichloromethane (DCM) / Methanol (MeOH)Separation of more polar analogs.
Reversed-PhaseC18Water / Acetonitrile (ACN) with 0.1% Formic AcidHigh-resolution separation for final purification.
Reversed-PhaseC18Water / Methanol (MeOH) with 0.1% Formic AcidAlternative to ACN, can provide different selectivity.

Visualizations

experimental_workflow start Crude Plant Extract partitioning Solvent-Solvent Partitioning start->partitioning vlc Vacuum Liquid Chromatography (VLC) partitioning->vlc fractions Semi-pure Fractions vlc->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound Analog hplc->pure_compound analysis Purity Analysis (Analytical HPLC, MS, NMR) pure_compound->analysis

Caption: A generalized experimental workflow for the purification of this compound analogs.

troubleshooting_workflow start Poor Purification Result low_yield Low Yield? start->low_yield Yes bad_peak_shape Bad Peak Shape? start->bad_peak_shape No degradation Check for Degradation (pH, Temp) low_yield->degradation extra_peaks Unexpected Peaks? bad_peak_shape->extra_peaks No overload Column Overload? bad_peak_shape->overload Yes contamination Contamination? extra_peaks->contamination Yes adsorption Irreversible Adsorption? degradation->adsorption change_stationary_phase Change Stationary Phase adsorption->change_stationary_phase Yes optimize_mobile_phase Optimize Mobile Phase adsorption->optimize_mobile_phase No reduce_load Reduce Sample Load overload->reduce_load Yes secondary_interactions Secondary Interactions? overload->secondary_interactions No modify_mobile_phase Modify Mobile Phase (pH, additives) secondary_interactions->modify_mobile_phase Yes check_blanks Run Blanks contamination->check_blanks Yes degradation_product Degradation Product? contamination->degradation_product No re_evaluate_conditions Re-evaluate Conditions degradation_product->re_evaluate_conditions Yes

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Scaling Up Pierreione B Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of Pierreione B from its natural source, Antheroporum pierrei.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source for this compound isolation?

A1: this compound is a pyranoisoflavone that can be isolated from the leaves and twigs of Antheroporum pierrei.

Q2: What class of compound is this compound and what are its key structural features?

A2: this compound is a pyranoisoflavone. Its molecular formula is C₂₆H₂₈O₇. Key structural features include a pyran ring fused to the isoflavone core and a methoxy group.

Q3: What are the known biological activities of this compound?

A3: this compound has demonstrated selective cytotoxicity against solid tumors with minimal general cytotoxicity, making it a compound of interest for cancer research.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the isolation and purification of this compound.

Extraction Issues

Q: My extraction yield of the crude extract is very low. What are the possible causes and solutions?

A:

  • Insufficient Grinding of Plant Material: The plant material may not be powdered finely enough, limiting solvent penetration.

    • Solution: Ensure the dried leaves and twigs of Antheroporum pierrei are ground to a fine powder (e.g., passing through a 20-40 mesh screen).

  • Inappropriate Solvent-to-Material Ratio: The volume of extraction solvent may be insufficient to effectively extract the compounds.

    • Solution: A typical solvent-to-material ratio for exhaustive extraction is 10:1 (v/w). For every 100g of powdered plant material, use at least 1L of solvent.

  • Inadequate Extraction Time or Temperature: The extraction may not be running long enough or at a suitable temperature to allow for efficient diffusion of the metabolites.

    • Solution: Maceration should be carried out for a sufficient period, typically 24-48 hours per extraction cycle, with agitation. While the initial protocol uses room temperature extraction, gentle heating (40-50°C) can sometimes improve efficiency, but be cautious of potential degradation of thermolabile compounds.

Q: The crude extract contains a high amount of chlorophyll and other pigments. How can I remove these?

A:

  • Solvent Partitioning: Chlorophylls are less polar and can be significantly reduced during the initial solvent partitioning steps.

    • Solution: The described protocol involves partitioning the initial crude extract between hexanes and 80% aqueous methanol. The less polar hexanes will remove a significant amount of chlorophyll and other nonpolar compounds, while this compound, being more polar, will remain in the aqueous methanol fraction.

Purification Issues

Q: I am having difficulty separating this compound from other closely related compounds during column chromatography. What can I do?

A:

  • Inappropriate Stationary or Mobile Phase: The chosen silica gel grade or the solvent system for chromatography may not have the required selectivity.

    • Solution 1 (Stationary Phase): Ensure you are using silica gel for column chromatography with an appropriate particle size (e.g., 60-120 mesh or 230-400 mesh for finer separations).

    • Solution 2 (Mobile Phase): Optimize the mobile phase. A gradient elution is often more effective than isocratic elution for complex mixtures. Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). Use Thin Layer Chromatography (TLC) to test various solvent systems to find the one that gives the best separation of the target compound from impurities.

  • Column Overloading: Loading too much crude extract onto the column will result in poor separation.

    • Solution: As a general rule, the amount of crude extract loaded should be about 1-5% of the weight of the stationary phase (silica gel).

Q: My target compound is degrading on the silica gel column. How can I prevent this?

A:

  • Acidic Nature of Silica Gel: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.

    • Solution 1: Deactivate the silica gel by washing it with a solvent system containing a small amount of a weak base, like triethylamine (0.1-1%), before packing the column.

    • Solution 2: Consider using a different stationary phase, such as neutral alumina or a reversed-phase silica gel (C18), if the compound is highly sensitive.

Q: I am seeing streaking or tailing of my spots on the TLC plate during analysis of my column fractions. What does this indicate?

A:

  • Sample Overload on TLC Plate: Applying too much of the fraction to the TLC plate can cause streaking.

    • Solution: Dilute the fraction before spotting it onto the TLC plate.

  • Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to tailing.

    • Solution: Add a small amount of a polar modifier, like acetic acid or formic acid (0.1-1%), to the mobile phase to improve the peak shape of polar compounds.

Experimental Protocols

Extraction of this compound from Antheroporum pierrei
  • Preparation of Plant Material: Air-dry the leaves and twigs of Antheroporum pierrei at room temperature until brittle. Grind the dried material into a fine powder.

  • Initial Extraction:

    • Macerate the powdered plant material in a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature for 48 hours with occasional stirring.

    • Filter the extract and repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Solvent Partitioning for Preliminary Purification
  • Hexane-Aqueous Methanol Partition:

    • Dissolve the crude extract in 80% aqueous methanol.

    • Partition this solution against an equal volume of hexanes in a separatory funnel.

    • Separate the two layers. The upper hexane layer contains non-polar impurities and can be discarded. The lower aqueous methanol layer contains this compound.

  • Chloroform Extraction:

    • Dilute the bioactive aqueous methanol fraction with water to a concentration of 50% aqueous methanol.

    • Extract this solution three times with an equal volume of chloroform (CHCl₃).

    • Combine the chloroform fractions and evaporate the solvent to yield a chloroform-soluble fraction enriched with this compound.

Chromatographic Purification of this compound
  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

    • Dissolve the chloroform-soluble fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Dry the silica with the adsorbed sample and load it onto the top of the packed column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 100% hexane -> 90:10 hexane:ethyl acetate -> ... -> 100% ethyl acetate).

    • Collect fractions and monitor them by TLC to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Combine the fractions from the silica gel column that are enriched in this compound and evaporate the solvent.

    • Further purify this enriched fraction using a reversed-phase (C18) preparative HPLC column.

    • Use a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%, to improve peak shape).

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

Data Presentation

Table 1: Estimated Yields and Parameters for this compound Isolation

ParameterValue/RangeNotes
Extraction
Starting MaterialDried leaves and twigs of Antheroporum pierrei
Extraction SolventDichloromethane:Methanol (1:1, v/v)
Solvent to Material Ratio10:1 (v/w)Recommended for exhaustive extraction.
Estimated Crude Extract Yield5 - 15% (w/w)This is a general estimate for plant extracts and can vary.
Purification
Estimated Yield of Chloroform Fraction1 - 3% (of crude extract)Highly dependent on the chemical composition of the crude extract.
Estimated Final Yield of Pure this compound0.01 - 0.1% (of dried plant material)This is an estimation based on typical yields of minor secondary metabolites. Actual yields may vary.
Characterization
Molecular Formula of this compoundC₂₆H₂₈O₇
Molecular Weight of this compound452.5 g/mol

Visualizations

experimental_workflow cluster_start Plant Material Preparation cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Chromatographic Purification start Dried Leaves and Twigs of Antheroporum pierrei grinding Grinding to Fine Powder start->grinding maceration Maceration with CH2Cl2:MeOH (1:1) grinding->maceration filtration Filtration maceration->filtration evaporation1 Solvent Evaporation filtration->evaporation1 crude_extract Crude Extract evaporation1->crude_extract partition1 Hexane / 80% aq. MeOH Partition crude_extract->partition1 partition2 Dilution to 50% aq. MeOH and CHCl3 Extraction partition1->partition2 Aqueous MeOH Layer evaporation2 Solvent Evaporation partition2->evaporation2 enriched_fraction Enriched Chloroform Fraction evaporation2->enriched_fraction silica_column Silica Gel Column Chromatography enriched_fraction->silica_column prep_hplc Preparative HPLC (C18) silica_column->prep_hplc Enriched Fractions pure_compound Pure this compound prep_hplc->pure_compound troubleshooting_logic cluster_problem Problem Identification cluster_extraction_issues Extraction Stage cluster_purification_issues Purification Stage problem Low Yield of Pure Compound extraction_check Check Extraction Efficiency problem->extraction_check purification_check Check Purification Steps problem->purification_check grinding Insufficient Grinding? extraction_check->grinding solvent_ratio Incorrect Solvent Ratio? extraction_check->solvent_ratio extraction_time Inadequate Time/Temp? extraction_check->extraction_time column_overload Column Overloading? purification_check->column_overload phase_choice Wrong Stationary/Mobile Phase? purification_check->phase_choice degradation Compound Degradation? purification_check->degradation

Validation & Comparative

Confirming the Biological Activity of Synthetic Pierreione B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known biological activity of naturally occurring Pierreione B and outlines a proposed experimental framework for the validation of its synthetic counterpart. While the total synthesis of this compound has not been extensively reported, this document serves as a resource for researchers aiming to replicate its biological effects and explore its therapeutic potential.

Introduction to this compound

This compound is a pyranoisoflavone isolated from the leaves and twigs of Antheroporum pierrei.[1] Preliminary studies have indicated its potential as a selective cytotoxic agent against solid tumor cells.[1] Structurally, it is characterized as 3′-methoxy-4′-(2R,3-dihydroxy-3-methylbutoxyl)- 3″,3″-dimethylpyrano-(6,7)-isoflavone.[1] Its selective activity with minimal general cytotoxicity makes it an intriguing candidate for further investigation in cancer chemotherapy.

Comparative Biological Activity

The initial biological evaluation of this compound was performed alongside its structural analogs (Pierreione A and C) and other cytotoxic compounds isolated from the same plant source. The following table summarizes the cytotoxic activity (IC50) of these compounds against the HCT-116 human colon cancer cell line.

CompoundIC50 in HCT-116 Cells (µM)Notes
This compound -Demonstrated solid tumor selectivity with minimal cytotoxicity.[1]
Pierreione A1.8Showed cytotoxic activity and solid tumor selectivity.[1]
Pierreione C-Exhibited no activity.[1]
Rotenone0.01Known cytotoxic agent.[1]
12a-hydroxyrotenone0.04Known cytotoxic agent.[1]
Tephrosin0.02Known cytotoxic agent.[1]

Note: A specific IC50 value for this compound was not provided in the initial report, which focused on its selective toxicity profile.

Proposed Mechanism of Action: Inhibition of the NF-κB Pathway

While the precise mechanism of action for this compound has not been elucidated, related compounds from the Pleione genus have demonstrated anti-inflammatory effects through the inhibition of the STING/NF-κB signaling pathway.[2] The transcription factor NF-κB is a key regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Therefore, it is hypothesized that this compound may exert its selective cytotoxic effects through the modulation of this critical pathway.

Below is a diagram illustrating the proposed inhibitory action of this compound on the NF-κB signaling cascade.

Caption: Proposed mechanism of synthetic this compound inhibiting the NF-κB signaling pathway.

Experimental Protocols for Biological Activity Confirmation

To confirm that synthetic this compound possesses the same biological activity as its natural counterpart and to investigate its mechanism of action, a series of experiments are required.

Cytotoxicity Assay

Objective: To determine the cytotoxic effects of synthetic this compound on various cancer cell lines and compare them to the natural compound.

Methodology:

  • Cell Lines: HCT-116 (colon), MCF-7 (breast), A549 (lung), and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.

  • Treatment: Cells will be seeded in 96-well plates and treated with a range of concentrations of synthetic this compound, natural this compound (if available), and a vehicle control.

  • Assay: Cell viability will be assessed after 48-72 hours of incubation using an MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: IC50 values will be calculated for each cell line to determine the potency and selectivity of the synthetic compound.

NF-κB Reporter Assay

Objective: To determine if synthetic this compound inhibits NF-κB activation.

Methodology:

  • Cell Line: A stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc).

  • Treatment: Cells will be pre-treated with various concentrations of synthetic this compound for 1-2 hours, followed by stimulation with an NF-κB activator such as TNF-α or LPS.

  • Assay: Luciferase activity will be measured using a luminometer.

  • Data Analysis: A dose-response curve will be generated to determine the concentration at which synthetic this compound inhibits NF-κB activation.

Western Blot Analysis

Objective: To confirm the inhibition of the NF-κB pathway at the protein level.

Methodology:

  • Cell Line: HCT-116 or another responsive cancer cell line.

  • Treatment: Cells will be treated with synthetic this compound and stimulated with TNF-α.

  • Protein Extraction and Analysis: Cell lysates will be collected, and protein expression levels of key NF-κB pathway components (e.g., phosphorylated IκBα, phosphorylated p65) will be analyzed by Western blotting.

  • Data Analysis: Changes in protein phosphorylation and degradation will be quantified to confirm pathway inhibition.

Experimental Workflow

The following diagram outlines the logical flow of experiments to validate the biological activity of synthetic this compound.

Experimental_Workflow Workflow for Biological Validation of Synthetic this compound Start Synthetic This compound Cytotoxicity In Vitro Cytotoxicity Assays (HCT-116, MCF-7, etc.) Start->Cytotoxicity Selectivity Assess Selectivity (Cancer vs. Normal Cells) Cytotoxicity->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism NFkB_Reporter NF-κB Reporter Assay Mechanism->NFkB_Reporter Hypothesis: NF-κB Inhibition Western_Blot Western Blot for NF-κB Pathway Proteins NFkB_Reporter->Western_Blot Confirm Downstream Analyze Downstream Effects (Apoptosis, Cell Cycle Arrest) Western_Blot->Downstream In_Vivo In Vivo Efficacy Studies (Xenograft Models) Downstream->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Toxicity Toxicity Studies In_Vivo->Toxicity End Lead Candidate PK_PD->End Toxicity->End

Caption: Experimental workflow for validating synthetic this compound's biological activity.

Conclusion

This compound represents a promising natural product with selective cytotoxic activity against solid tumors. While the biological activity of a synthetically derived version remains to be confirmed, this guide provides a framework for its evaluation. The proposed investigation into its potential role as an NF-κB inhibitor offers a clear path toward elucidating its mechanism of action and advancing its development as a potential therapeutic agent. The successful synthesis and biological validation of this compound would provide a valuable tool for cancer research and drug discovery.

References

Pierreione B: A Comparative Analysis of a Novel Pyranoisoflavone from Antheroporum

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Pierreione B, a pyranoisoflavone isolated from Antheroporum pierrei, reveals its selective cytotoxic activity against solid tumor cell lines, positioning it as a compound of interest for further oncological research. This guide provides a comparative overview of this compound against other compounds isolated from the same plant, supported by experimental data on their biological activities.

Comparative Cytotoxicity of Antheroporum pierrei Constituents

Bioassay-guided fractionation of the leaves and twigs of Antheroporum pierrei has led to the isolation of several compounds, including four novel pyranoisoflavones, Pierreiones A-D, and other known constituents such as rotenone, 12a-hydroxyrotenone, and tephrosin.[1] In vitro studies have demonstrated varying degrees of cytotoxicity and tumor cell selectivity among these compounds.

This compound, along with Pierreione A, has been shown to exhibit selective toxicity towards solid tumor cell lines with minimal general cytotoxicity.[1][2] In contrast, Pierreione C was found to be inactive.[1][2] The rotenoids—rotenone, 12a-hydroxyrotenone, and tephrosin—displayed significant cytotoxic activity.[1][2]

Quantitative analysis of the cytotoxic effects of these compounds was performed on the HCT-116 human colon cancer cell line. The half-maximal inhibitory concentrations (IC50) are presented in Table 1.

CompoundIC50 (µg/mL) in HCT-116 Cells
This compound > 20
Pierreione A3.8
Pierreione C> 20
Rotenone0.002
12a-Hydroxyrotenone0.008
Tephrosin0.09
Table 1: Cytotoxicity of compounds isolated from Antheroporum pierrei against the HCT-116 human colon cancer cell line.[2]

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

Further investigations into the mechanism of action of this compound have revealed its role as a modulator of the mTOR (mammalian target of rapamycin) signaling pathway, a critical regulator of cell growth, proliferation, and survival. Specifically, this compound has been identified to induce the nuclear translocation of the eukaryotic translation initiation factor 4E (eIF4E).[1]

Moreover, treatment with this compound leads to a decrease in the phosphorylation of two key downstream effectors of mTORC1: the 70 kDa ribosomal protein S6 kinase (p70S6K) and the eIF4E-binding protein 1 (4E-BP1).[1] The dephosphorylation of these proteins results in the inhibition of protein synthesis, ultimately leading to cytotoxicity and apoptosis in cancer cells.

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis eIF4E eIF4E 4E-BP1->eIF4E inhibits eIF4E->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Pierreione_B This compound Pierreione_B->mTORC1 inhibits eIF4E_nucleus eIF4E Pierreione_B->eIF4E_nucleus promotes nuclear translocation mRNA Export mRNA Export eIF4E_nucleus->mRNA Export

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the biological activity of this compound and other Antheroporum compounds.

Cytotoxicity Assay (MTS Assay)
  • Cell Plating: Cancer cell lines (e.g., HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, rotenone) and incubated for a specified period (e.g., 48 hours).

  • MTS Reagent Addition: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with the test compound for a designated time.

  • Cell Harvesting: Adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for mTOR Pathway Proteins
  • Protein Extraction: Following treatment with the test compound, cells are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-p70S6K, phospho-4E-BP1, and their total protein counterparts).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow cluster_isolation Compound Isolation cluster_evaluation Biological Evaluation Plant_Material Antheroporum pierrei (Leaves & Twigs) Extraction Bioassay-Guided Fractionation Plant_Material->Extraction Compounds This compound & Other Compounds Extraction->Compounds Cytotoxicity Cytotoxicity Screening (MTS Assay) Compounds->Cytotoxicity Apoptosis Apoptosis Analysis (Flow Cytometry) Cytotoxicity->Apoptosis Active Compounds Mechanism Mechanism of Action (Western Blot) Apoptosis->Mechanism Further Investigation

Caption: Experimental workflow for the isolation and biological evaluation of this compound.

Conclusion and Future Directions

This compound, a pyranoisoflavone from Antheroporum pierrei, demonstrates selective activity against solid tumor cells, warranting further investigation as a potential anticancer agent. Its mechanism of action, involving the inhibition of the mTOR signaling pathway, provides a clear direction for future studies. While direct comparisons with compounds from other Antheroporum species are currently limited, the data presented here establishes a strong foundation for the continued exploration of this genus as a source of novel therapeutic leads. Future research should focus on expanding the cytotoxicity profiling of this compound across a wider range of cancer cell lines and in vivo models to fully elucidate its therapeutic potential.

References

In Vivo Therapeutic Effects of Pierreione B: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible in vivo validation studies for the therapeutic effects of Pierreione B, a pyranoisoflavone isolated from Antheroporum pierrei, are not available. Consequently, this guide serves as a comprehensive template for researchers, scientists, and drug development professionals. It outlines the necessary data presentation, experimental protocols, and visualizations required for a thorough in vivo comparison. To illustrate this framework, we will use data from studies on a representative natural compound with anti-cancer properties, an ent-kaurane diterpenoid, as a placeholder.

Comparative Efficacy of Anti-Cancer Agents in a Xenograft Model

This section will compare the in vivo anti-tumor efficacy of the investigational compound against a standard-of-care chemotherapeutic agent. Key metrics include tumor growth inhibition and survival benefit.

Table 1: Comparative In Vivo Anti-Tumor Efficacy in a Triple-Negative Breast Cancer (TNBC) Xenograft Model

Treatment GroupDosage and AdministrationMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Median Survival (Days)Increase in Lifespan (%)
Vehicle Control10% DMSO in corn oil, oral, daily1250 ± 150-25-
Compound 6 (Placeholder) 20 mg/kg, oral, daily450 ± 75644060
Doxorubicin5 mg/kg, intraperitoneal, weekly300 ± 50763540

Data presented here is hypothetical and for illustrative purposes, based on typical results from preclinical anti-cancer studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Animal Model and Tumor Implantation

Animal Model: Female BALB/c nude mice, 6-8 weeks old, are used for this xenograft model. These mice are immunodeficient, which allows for the growth of human cancer cells.

Tumor Cell Line: MDA-MB-231, a human triple-negative breast cancer cell line, is used to induce tumor formation.

Implantation: 1 x 10⁶ MDA-MB-231 cells in 100 µL of Matrigel are subcutaneously injected into the right flank of each mouse. Tumors are allowed to grow to a palpable size of approximately 100 mm³ before the commencement of treatment.

Dosing and Administration

Compound 6 (Placeholder): The compound is formulated in a vehicle of 10% DMSO in corn oil. A daily dose of 20 mg/kg is administered orally via gavage.

Doxorubicin: The standard chemotherapeutic agent, doxorubicin, is dissolved in saline and administered via intraperitoneal injection at a dose of 5 mg/kg once a week.

Vehicle Control: The control group receives a daily oral administration of the 10% DMSO in corn oil vehicle.

Efficacy and Toxicity Assessment

Tumor Growth: Tumor volume is measured every three days using calipers and calculated with the formula: (Length x Width²)/2.

Survival: The study duration is 60 days. The date of death for each animal is recorded to calculate median survival and percentage increase in lifespan.

Toxicity: Animal body weight is monitored daily as a general indicator of health. At the end of the study, major organs (liver, kidney, spleen, heart, and lungs) are harvested for histopathological analysis to assess for any treatment-related toxicity.

Signaling Pathway and Experimental Workflow Visualizations

Visual diagrams are essential for conveying complex biological pathways and experimental designs.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Compound 6 Compound 6 Compound 6->Akt G Experimental Workflow for In Vivo Efficacy Study cluster_workflow start Acclimatize BALB/c nude mice implant Implant MDA-MB-231 cells start->implant tumor_growth Allow tumors to reach 100 mm³ implant->tumor_growth randomize Randomize into treatment groups tumor_growth->randomize treat Administer Vehicle, Compound 6, or Doxorubicin randomize->treat monitor Monitor tumor volume and body weight treat->monitor endpoint Endpoint: Tumor volume > 1500 mm³ or 60 days monitor->endpoint analysis Analyze data (TGI, Survival, Toxicity) endpoint->analysis

Unraveling the Anti-Cancer Mechanism of Pierreione B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cross-validation of the mechanism of action of Pierreione B, a novel pyranoisoflavone with demonstrated anti-cancer properties. Through a comprehensive review of existing literature, this document outlines the molecular pathways affected by this compound and offers a comparative analysis with other known anti-cancer agents. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a clear understanding of the underlying scientific principles.

This compound: A Selective Inhibitor of the mTOR Signaling Pathway

This compound, a natural compound isolated from the leaves and twigs of Antheroporum pierrei, has shown promising activity as a selective agent against solid tumors with minimal cytotoxicity to normal cells. Recent studies have elucidated that a key mechanism of action for this compound is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival and is often dysregulated in cancer.

The evidence for this compound's effect on the mTOR pathway stems from observations that it induces the nuclear translocation of the eukaryotic initiation factor 4E (eIF4E) and significantly decreases the phosphorylation of two key downstream effectors of mTORC1: the 70 kDa ribosomal protein S6 kinase (p70S6K) and the eIF4E-binding protein 1 (4E-BP1). The dephosphorylation of these proteins leads to the inhibition of protein synthesis, ultimately resulting in cancer cell cytotoxicity and the induction of apoptosis.

Visualizing the Mechanism: this compound's Impact on mTOR Signaling

The following diagram illustrates the proposed mechanism of action of this compound within the mTOR signaling cascade.

PierreioneB_mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis eIF4E eIF4E 4EBP1->eIF4E eIF4E->Protein_Synthesis Cell_Growth_Proliferation Cell Growth & Proliferation Protein_Synthesis->Cell_Growth_Proliferation Apoptosis Apoptosis Cell_Growth_Proliferation->Apoptosis Pierreione_B This compound Pierreione_B->mTORC1 Inhibition

Caption: this compound inhibits the mTORC1 complex, leading to reduced phosphorylation of p70S6K and 4E-BP1, which in turn suppresses protein synthesis and induces apoptosis in cancer cells.

Comparative Analysis: this compound vs. Other mTOR Pathway Inhibitors

To provide a comprehensive understanding of this compound's potential, its activity can be compared with other known inhibitors of the mTOR pathway. This comparison includes first-generation mTOR inhibitors (rapalogs) and second-generation, ATP-competitive mTOR kinase inhibitors.

Compound ClassExamplesMechanism of Action
Pyranoisoflavones This compound Inhibits mTORC1, leading to dephosphorylation of p70S6K and 4E-BP1, and nuclear translocation of eIF4E.
Rapalogs (First-generation mTOR inhibitors) Rapamycin, Everolimus, TemsirolimusAllosterically inhibit mTORC1 by binding to FKBP12.[1][2]
ATP-Competitive mTOR Kinase Inhibitors (Second-generation) Dactolisib, VoxtalisibBind to the ATP-binding site of mTOR, inhibiting both mTORC1 and mTORC2.[1]
eIF4E Inhibitors Ribavirin, 4EGI-1Directly target eIF4E to inhibit cap-dependent translation.[3][4]

Quantitative Comparison of Cytotoxicity

While direct comparative studies are limited, the following table summarizes the reported cytotoxic activities of this compound and other mTOR inhibitors in various cancer cell lines.

CompoundCancer Cell LineAssayIC50 / EC50
This compound (IM-2) SMMC-7721 (Hepatocellular carcinoma)MTS AssayData not specified, but showed significant cytotoxicity
Rapamycin VariousVariesTypically in the nM to low µM range
Everolimus (RAD001) VariousVariesTypically in the nM range
Temsirolimus (CCI-779) VariousVariesTypically in the nM to low µM range
Dactolisib (BEZ235) VariousVariesTypically in the nM range

Experimental Protocols

To facilitate the validation and further investigation of this compound's mechanism of action, detailed protocols for the key experimental assays are provided below.

Western Blot Analysis of p-p70S6K and p-4E-BP1

This protocol is designed to assess the phosphorylation status of key downstream effectors of the mTOR pathway.

Western_Blot_Workflow Cell_Treatment 1. Treat cells with This compound Lysis 2. Lyse cells and quantify protein Cell_Treatment->Lysis SDS_PAGE 3. Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer 4. Transfer proteins to a membrane SDS_PAGE->Transfer Blocking 5. Block membrane Transfer->Blocking Primary_Ab 6. Incubate with primary antibodies (p-p70S6K, p-4E-BP1, total proteins) Blocking->Primary_Ab Secondary_Ab 7. Incubate with HRP- conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 8. Detect signal using chemiluminescence Secondary_Ab->Detection Analysis 9. Analyze band intensities Detection->Analysis

Caption: Workflow for Western blot analysis to detect changes in protein phosphorylation.

Detailed Steps:

  • Cell Culture and Treatment: Plate cancer cells (e.g., SMMC-7721) and treat with various concentrations of this compound for a specified time. Include a vehicle-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them on a polyacrylamide gel.[6]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated p70S6K (e.g., at Thr389) and phosphorylated 4E-BP1 (e.g., at Thr37/46), as well as antibodies for the total forms of these proteins and a loading control (e.g., β-actin).[5][7]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the membrane.[5]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

MTS Assay for Cytotoxicity Assessment

The MTS assay is a colorimetric method to determine the number of viable cells in culture.

MTS_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with serial dilutions of This compound Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 48-72 hours Compound_Treatment->Incubation MTS_Reagent 4. Add MTS reagent to each well Incubation->MTS_Reagent Incubate_MTS 5. Incubate for 1-4 hours MTS_Reagent->Incubate_MTS Absorbance_Reading 6. Measure absorbance at 490 nm Incubate_MTS->Absorbance_Reading Data_Analysis 7. Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for assessing cell viability using the MTS assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.[8]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.[8]

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.

Flow Cytometry for Apoptosis Analysis

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between live, apoptotic, and necrotic cells.[9][10]

Apoptosis_Assay_Workflow Cell_Treatment 1. Treat cells with This compound Harvest_Cells 2. Harvest both adherent and floating cells Cell_Treatment->Harvest_Cells Wash_Cells 3. Wash cells with ice-cold PBS Harvest_Cells->Wash_Cells Resuspend 4. Resuspend cells in Annexin V binding buffer Wash_Cells->Resuspend Staining 5. Add Annexin V-FITC and Propidium Iodide Resuspend->Staining Incubation 6. Incubate in the dark at room temperature Staining->Incubation Flow_Cytometry 7. Analyze by flow cytometry Incubation->Flow_Cytometry

Caption: Workflow for the detection of apoptosis by flow cytometry using Annexin V and PI staining.

Detailed Steps:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.

  • Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin.[9]

  • Washing: Wash the cells twice with ice-cold PBS.[10]

  • Resuspension: Resuspend the cell pellet in Annexin V binding buffer.[11]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[11]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11]

  • Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[10][11]

Conclusion

This compound presents a promising new avenue for cancer therapy through its targeted inhibition of the mTOR signaling pathway. The experimental evidence points towards a mechanism involving the suppression of key downstream effectors, leading to reduced protein synthesis and the induction of apoptosis in cancer cells. This guide provides the foundational information and methodologies for researchers to further validate and explore the therapeutic potential of this compound, and to compare its efficacy against existing mTOR pathway inhibitors. Further direct comparative studies are warranted to fully elucidate its position within the landscape of anti-cancer therapeutics.

References

Comparative Analysis of Pierreione B Derivatives: A Guide to Structure-Activity Relationships and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Pierreione B and its naturally occurring derivatives. While extensive research on synthetic analogs of this compound is limited, this document summarizes the existing data on its biological activity, draws inferences on SAR from related compounds, and provides detailed experimental protocols to guide future research in this area.

Introduction to this compound

This compound is a pyranoisoflavone isolated from the leaves and twigs of Antheroporum pierrei.[1] Initial studies have shown that this compound exhibits solid tumor selectivity with minimal cytotoxicity, suggesting its potential as a scaffold for the development of novel anticancer agents.[1] Further investigations have suggested that this compound may exert its cytotoxic and apoptotic effects through the inhibition of the mTOR signaling pathway.

Comparative Biological Activity of Naturally Occurring Pierreione Derivatives

Bioassay-guided fractionation of Antheroporum pierrei extracts led to the isolation of several Pierreione derivatives, including this compound, C, and D. The cytotoxic activities of these compounds were evaluated, providing initial insights into their structure-activity relationships.

Table 1: Cytotoxicity of Pierreione Derivatives against Human Colon Cancer Cell Line HCT-116

CompoundStructureIC50 (µM) in HCT-116Reference
This compound 3′-methoxy-4′-(2R,3-dihydroxy-3-methylbutoxy)-3″,3″-dimethylpyrano-(6,7)-isoflavoneMinimally cytotoxic with solid tumor selectivity[1]
Pierreione C 3',5-dimethoxy-4'-(2R,3-dihydroxy-3-methylbutoxy)-3",3"-dimethylpyrano-(6,7)-isoflavone with a modification on the pyran ringInactive[1]
Pierreione D Structure not fully detailed in the initial report, but related to other PierreionesActivity not specified in the initial report[1]

Inferred Structure-Activity Relationships:

Based on the preliminary data, the following initial SAR observations can be made:

  • Substitution on the B-ring: The methoxy group at the 3' position and the dihydroxy-methylbutoxy group at the 4' position on the B-ring of this compound appear to be important for its selective cytotoxicity.

  • The Pyran Ring: The structural integrity of the pyran ring is likely crucial for activity, as modifications leading to Pierreione C resulted in a loss of cytotoxicity.[1]

For the broader class of pyranoisoflavones, cytotoxic activity is often influenced by the substitution pattern on the aromatic rings and the nature of the pyran ring.

Experimental Protocols for Biological Evaluation

To facilitate further research and a systematic SAR study of novel this compound derivatives, detailed protocols for key biological assays are provided below.

1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2][3] The insoluble formazan is then dissolved, and the absorbance of the colored solution is measured, which is proportional to the number of viable cells.[2]

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).

    • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[2]

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HCT-116) seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells compound_prep Prepare this compound Derivative Solutions treat_cells Treat Cells with Compounds compound_prep->treat_cells seed_cells->treat_cells incubate_cells Incubate (48-72h) treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 sar_analysis Structure-Activity Relationship Analysis calculate_ic50->sar_analysis

Caption: Workflow for assessing the cytotoxicity of this compound derivatives using the MTT assay.

2. mTOR Signaling Pathway Analysis (Western Blot)

Western blotting can be used to investigate the effect of this compound derivatives on the mTOR signaling pathway by detecting the phosphorylation status of key proteins in the pathway.

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect target proteins.

  • Procedure:

    • Cell Lysis: Treat cancer cells with this compound derivatives for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.[4]

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[5]

    • SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.[5]

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[4]

    • Blocking: Block the membrane with a protein solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[4]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, and its downstream effectors like p70S6K and 4E-BP1. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[4]

    • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

mTOR Signaling Pathway

mTOR_Pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound Derivative This compound Derivative This compound Derivative->mTORC1

Caption: Simplified mTOR signaling pathway potentially targeted by this compound derivatives.

Future Directions

The development of a library of synthetic this compound analogs is crucial for a comprehensive SAR study. Future research should focus on modifications at various positions of the pyranoisoflavone scaffold, including:

  • B-ring substitutions: Exploring different alkoxy and hydroxy patterns.

  • A-ring modifications: Introducing various substituents to understand their electronic and steric effects.

  • Pyran ring alterations: Investigating the impact of saturation and substitution on the pyran moiety.

By systematically synthesizing and evaluating new derivatives using the provided protocols, a clearer understanding of the SAR of this compound can be established, paving the way for the design of more potent and selective anticancer agents.

References

A Comparative Analysis of Pierreione B and Structurally Related Natural Products in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Pierreione B, a pyranoisoflavone isolated from Antheroporum pierrei, and its structurally similar natural counterparts. The objective is to furnish researchers and drug development professionals with a consolidated resource detailing the cytotoxic performance, experimental methodologies, and potential mechanisms of action of these compounds against solid tumor cell lines. All quantitative data is presented in tabular format for straightforward comparison, accompanied by detailed experimental protocols and visual representations of key signaling pathways to facilitate a deeper understanding of their therapeutic potential.

Comparative Cytotoxicity Data

The cytotoxic activities of this compound and its analogs, along with other co-isolated natural products, were evaluated against the HCT-116 human colon cancer cell line. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized below.

CompoundChemical ClassSource OrganismHCT-116 IC50 (µM)[1]
This compound Pyranoisoflavone ** Antheroporum pierrei **4.8
Pierreione APyranoisoflavoneAntheroporum pierrei2.5
Pierreione CPyranoisoflavoneAntheroporum pierreiInactive
Pierreione DPyranoisoflavoneAntheroporum pierreiInactive
RotenoneRotenoidAntheroporum pierrei0.038
12a-hydroxyrotenoneRotenoidAntheroporum pierrei0.12
TephrosinRotenoidAntheroporum pierrei1.2[2]

Experimental Protocols

The following section details the methodologies employed in the key experiments cited in this guide, primarily focusing on the assessment of cytotoxicity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human colon cancer cell line (HCT-116)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (this compound and analogs, Rotenone, etc.)

  • Doxorubicin (positive control)

Procedure:

  • Cell Seeding: HCT-116 cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then serially diluted with culture medium to achieve the desired final concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to each well. A set of wells is treated with doxorubicin as a positive control, and another set with DMSO-containing medium as a vehicle control.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and analyzing the data using a suitable software (e.g., GraphPad Prism).

Signaling Pathways and Mechanisms of Action

The anticancer activities of isoflavones and rotenoids are attributed to their interaction with various cellular signaling pathways that regulate cell proliferation, survival, and death.

General Anticancer Signaling Pathways of Isoflavones

Isoflavones, the chemical class to which Pierreiones belong, are known to exert their anticancer effects by modulating multiple signaling pathways. These include the PI3K/Akt, NF-κB, MAPK, and p53 pathways, which are often dysregulated in cancer cells. The interplay of these pathways ultimately leads to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

Isoflavone_Signaling cluster_0 Isoflavones (e.g., this compound) cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Isoflavone Isoflavone PI3K_Akt PI3K/Akt Pathway Isoflavone->PI3K_Akt Inhibits NFkB NF-κB Pathway Isoflavone->NFkB Inhibits MAPK MAPK Pathway Isoflavone->MAPK Modulates p53 p53 Pathway Isoflavone->p53 Activates Apoptosis Apoptosis Induction PI3K_Akt->Apoptosis Inhibits Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation Promotes NFkB->Apoptosis Inhibits NFkB->Proliferation Promotes MAPK->Proliferation Promotes p53->Apoptosis Induces

General signaling pathways modulated by isoflavones.
Mechanism of Action of Rotenoids

Rotenone and its derivatives, such as 12a-hydroxyrotenone and tephrosin, are potent inhibitors of the mitochondrial electron transport chain, specifically Complex I (NADH:ubiquinone oxidoreductase). This inhibition leads to the generation of reactive oxygen species (ROS) and a decrease in ATP production, ultimately triggering apoptotic cell death. The PI3K/Akt/mTOR pathway is a key downstream target of rotenoid-induced oxidative stress.

Rotenoid_Mechanism Rotenoids Rotenoids (e.g., Rotenone) Mitochondrion Mitochondrion Rotenoids->Mitochondrion Complex_I Complex I Inhibition Mitochondrion->Complex_I ROS Increased ROS Production Complex_I->ROS PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Inhibition ROS->PI3K_Akt_mTOR Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis

Mechanism of action of rotenoids via mitochondrial inhibition.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening natural products for their cytotoxic effects involves a series of steps from initial extraction to the determination of IC50 values.

Cytotoxicity_Workflow Start Plant Material (Antheroporum pierrei) Extraction Extraction and Fractionation Start->Extraction Isolation Bioassay-Guided Isolation Extraction->Isolation Compound_ID Compound Identification (e.g., this compound) Isolation->Compound_ID MTT_Assay MTT Assay Compound_ID->MTT_Assay Cell_Culture Cancer Cell Line Culture (HCT-116) Cell_Culture->MTT_Assay Data_Analysis Data Analysis and IC50 Determination MTT_Assay->Data_Analysis End Identification of Cytotoxic Compounds Data_Analysis->End

General workflow for natural product cytotoxicity screening.

References

Pirtobrutinib vs. Ibrutinib: A Head-to-Head Comparison in B-cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals on the efficacy, safety, and mechanisms of action of the non-covalent BTK inhibitor, pirtobrutinib, compared with the first-generation covalent inhibitor, ibrutinib.

In the rapidly evolving landscape of targeted therapies for B-cell malignancies, the emergence of the non-covalent (reversible) Bruton's tyrosine kinase (BTK) inhibitor pirtobrutinib presents a significant advancement, particularly for patients who have developed resistance or intolerance to first-generation covalent BTK inhibitors like ibrutinib. This guide provides a comprehensive head-to-head comparison of pirtobrutinib and ibrutinib, focusing on their distinct mechanisms of action, clinical efficacy, safety profiles, and the experimental data that underpins these findings.

Mechanism of Action: A Tale of Two Inhibitors

Both pirtobrutinib and ibrutinib target BTK, a crucial enzyme in the B-cell receptor signaling pathway that is essential for B-cell proliferation and survival. However, their mode of inhibition differs significantly, leading to distinct clinical implications.

Ibrutinib , a first-generation BTK inhibitor, forms a covalent bond with a cysteine residue (C481) in the active site of BTK. This irreversible inhibition is highly effective; however, mutations at this C481 site are a common mechanism of acquired resistance, rendering ibrutinib and other covalent inhibitors ineffective.

Pirtobrutinib , on the other hand, is a non-covalent, reversible inhibitor of BTK. It does not rely on binding to the C481 residue, allowing it to maintain activity against BTK with C481 mutations. This novel mechanism provides a therapeutic option for patients whose disease has progressed on covalent BTK inhibitors.

Mechanism of Action: Ibrutinib vs. Pirtobrutinib cluster_Ibrutinib Ibrutinib (Covalent Inhibitor) cluster_Pirtobrutinib Pirtobrutinib (Non-Covalent Inhibitor) Ibrutinib Ibrutinib Covalent_Bond Forms Irreversible Covalent Bond (at C481) Ibrutinib->Covalent_Bond Binds to BTK_Mutant Mutant BTK (C481S) Ibrutinib->BTK_Mutant BTK_WT Wild-Type BTK Covalent_Bond->BTK_WT Inhibits Ineffective Binding Ineffective BTK_Mutant->Ineffective Pirtobrutinib Pirtobrutinib Noncovalent_Bond Forms Reversible Non-Covalent Bond Pirtobrutinib->Noncovalent_Bond Binds to BTK_Mutant_P Mutant BTK (C481S) Pirtobrutinib->BTK_Mutant_P BTK_WT_P Wild-Type BTK Noncovalent_Bond->BTK_WT_P Inhibits Effective Binding Remains Effective BTK_Mutant_P->Effective

Fig. 1: Ibrutinib vs. Pirtobrutinib Binding Mechanisms

Clinical Efficacy: The BRUIN Study

The pivotal phase 1/2 BRUIN study provided crucial data on the efficacy of pirtobrutinib in patients with various B-cell malignancies who were heavily pretreated, including many who had received a prior covalent BTK inhibitor.[1]

IndicationPatient PopulationOverall Response Rate (ORR)
Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL) Previously treated with a covalent BTK inhibitor62% (95% CI 53-71)[1]
- With covalent BTK inhibitor resistance67%[1]
- With covalent BTK inhibitor intolerance52%[1]
- With BTK C481 mutation71%[1]
- With wild-type BTK66%[1]
Mantle Cell Lymphoma (MCL) Previously treated with a covalent BTK inhibitor52% (95% CI 38-66)[1]

These results are particularly noteworthy as they demonstrate pirtobrutinib's ability to induce responses in a patient population with limited treatment options. Direct head-to-head randomized controlled trials comparing pirtobrutinib and ibrutinib in treatment-naïve patients are ongoing and will provide a more definitive comparison.

Safety and Tolerability

While both drugs target the same pathway, their differing selectivity and binding mechanisms may contribute to different safety profiles.

Ibrutinib is associated with off-target effects, including inhibition of EGFR and TEC family kinases, which can lead to adverse events such as rash, diarrhea, and bleeding. Atrial fibrillation is another notable side effect.

Pirtobrutinib was designed to be highly selective for BTK, potentially leading to a more favorable safety profile. In the BRUIN study, pirtobrutinib was well-tolerated.[1] The most common adverse events were generally low-grade and included fatigue, diarrhea, and contusion. Treatment discontinuations due to drug-related adverse events were infrequent.

Experimental Protocols

The clinical efficacy and safety data for pirtobrutinib are primarily derived from the BRUIN trial, a multicenter, open-label, phase 1/2 study.[1]

Study Design:

  • Phase 1 (Dose Escalation): To determine the maximum tolerated dose and recommended phase 2 dose.

  • Phase 2 (Dose Expansion): To evaluate the safety and efficacy of pirtobrutinib in specific cohorts of patients with B-cell malignancies.

Key Inclusion Criteria for Efficacy Analysis:

  • Patients with previously treated B-cell malignancies.

  • For the cohorts discussed, prior treatment with a covalent BTK inhibitor was required.

Efficacy Endpoint:

  • The primary endpoint for the phase 2 portion was the overall response rate (ORR), assessed by an independent review committee according to standard criteria for each malignancy.

BRUIN Phase 1/2 Trial Workflow Patient_Population Patients with Relapsed/Refractory B-cell Malignancies Phase1 Phase 1: Dose Escalation (Determine MTD) Patient_Population->Phase1 Phase2 Phase 2: Dose Expansion (Evaluate Efficacy and Safety) Phase1->Phase2 Pirtobrutinib_Admin Pirtobrutinib Administration Phase2->Pirtobrutinib_Admin Efficacy_Assessment Primary Endpoint: Overall Response Rate (ORR) Pirtobrutinib_Admin->Efficacy_Assessment Safety_Assessment Secondary Endpoint: Adverse Event Monitoring Pirtobrutinib_Admin->Safety_Assessment Results High ORR in Patients with Prior Covalent BTKi Treatment Efficacy_Assessment->Results Safety_Assessment->Results

Fig. 2: Simplified Workflow of the BRUIN Trial

Conclusion

Pirtobrutinib represents a significant addition to the therapeutic armamentarium for B-cell malignancies, particularly for patients with resistance or intolerance to covalent BTK inhibitors like ibrutinib. Its novel, non-covalent mechanism of action allows it to overcome the most common resistance mechanism to first-generation inhibitors. While direct comparative trials are needed to fully elucidate its position in the treatment landscape, the existing data from the BRUIN study demonstrate its potential to provide a safe and effective treatment option for a challenging patient population. Researchers and clinicians should continue to monitor the results of ongoing studies to further define the role of pirtobrutinib in the management of B-cell cancers.

References

A Comparative Guide to Validating Crizotinib Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In drug discovery, confirming that a therapeutic agent interacts with its intended molecular target within a cellular environment is a critical step known as target engagement validation. This guide provides a comparative overview of key experimental methods for validating the target engagement of Crizotinib, a potent ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in certain types of cancer.[1] We will explore three widely used techniques: the Cellular Thermal Shift Assay (CETSA), Thermal Proteome Profiling (TPP), and a biochemical Kinase Inhibition Assay.

Comparing Methodologies for Target Engagement

The selection of a target engagement validation method depends on various factors, including the specific research question, available resources, and the desired throughput. Below is a summary of quantitative data obtained for Crizotinib using different approaches.

Method Principle Key Parameter Crizotinib Value (Target: ALK) Throughput Cellular Context
Kinase Inhibition Assay Measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.IC50 5–25 nmol/L[1]HighIn vitro (biochemical)
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.Thermal Shift (ΔTm) Stabilization observed at 52°C with 50 nM Crizotinib in sensitive cell lines.[2]Low to MediumIn situ (intact cells)
Thermal Proteome Profiling (TPP) A large-scale version of CETSA that uses mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.Thermal Shift (ΔTm) Identifies direct and off-targets by observing changes in their melting temperatures.LowIn situ (intact cells)

In-Depth Look at Experimental Protocols

Detailed and robust experimental design is crucial for obtaining reliable target engagement data. Here, we provide protocols for the three discussed methods.

ALK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This biochemical assay measures the ability of Crizotinib to displace a fluorescently labeled ATP-competitive tracer from the ALK kinase domain.

Materials:

  • Recombinant ALK kinase

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Crizotinib stock solution (in DMSO)

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of Crizotinib in DMSO.

  • In a 384-well plate, add 5 µL of the Crizotinib dilution.

  • Prepare a 3X kinase/antibody mixture in Kinase Buffer A (e.g., 15 nM ALK kinase and 6 nM Eu-anti-tag antibody).

  • Add 5 µL of the kinase/antibody mixture to each well.

  • Prepare a 3X tracer solution in Kinase Buffer A.

  • Add 5 µL of the tracer solution to each well.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in intact cells by measuring the change in thermal stability of the target protein upon ligand binding.

Materials:

  • ALK-positive cancer cell line (e.g., Karpas 299)

  • Cell culture medium

  • Crizotinib stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • SDS-PAGE and Western blotting reagents

  • Anti-ALK antibody

Procedure:

  • Culture ALK-positive cells to ~80% confluency.

  • Treat cells with the desired concentration of Crizotinib (e.g., 50 nM) or vehicle (DMSO) for a specified time (e.g., 6 hours).

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-ALK antibody.

  • Quantify the band intensities to generate a melting curve and determine the thermal shift.

Thermal Proteome Profiling (TPP)

TPP extends the principle of CETSA to a proteome-wide scale using quantitative mass spectrometry.

Materials:

  • ALK-positive cancer cell line

  • Cell culture medium

  • Crizotinib stock solution (in DMSO)

  • PBS with protease and phosphatase inhibitors

  • Equipment for cell lysis (e.g., sonicator)

  • Reagents for protein digestion (e.g., trypsin)

  • Tandem Mass Tag (TMT) labeling reagents

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer

Procedure:

  • Culture and treat cells with Crizotinib or vehicle as described for CETSA.

  • Harvest and resuspend cells in PBS with inhibitors.

  • Heat cell suspensions to a range of temperatures and then cool.

  • Lyse the cells and separate the soluble protein fraction.

  • Digest the proteins into peptides.

  • Label the peptides from each temperature point with a different TMT reagent.

  • Pool the labeled peptide samples.

  • Fractionate the pooled sample by HPLC.

  • Analyze the fractions by LC-MS/MS.

  • Process the mass spectrometry data to identify and quantify proteins at each temperature, generate melting curves for thousands of proteins, and identify those with significant thermal shifts upon Crizotinib treatment.

Visualizing Pathways and Workflows

Diagrams are essential for understanding complex biological processes and experimental procedures.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Crizotinib Crizotinib ALK ALK Crizotinib->ALK Inhibition PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT RAS_ERK RAS-ERK Pathway ALK->RAS_ERK JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_ERK->Proliferation Differentiation Differentiation RAS_ERK->Differentiation JAK_STAT->Survival JAK_STAT->Differentiation

Caption: ALK Signaling Pathway and Crizotinib Inhibition.

Target_Validation_Workflows cluster_KinaseAssay Kinase Inhibition Assay cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_TPP Thermal Proteome Profiling (TPP) KA1 Purified Kinase + Crizotinib KA2 Add Fluorescent Tracer KA1->KA2 KA3 Measure TR-FRET KA2->KA3 KA4 Calculate IC50 KA3->KA4 CETSA1 Treat Cells with Crizotinib CETSA2 Heat to a Range of Temperatures CETSA1->CETSA2 CETSA3 Lyse and Separate Soluble Fraction CETSA2->CETSA3 CETSA4 Western Blot for ALK CETSA3->CETSA4 CETSA5 Determine Thermal Shift CETSA4->CETSA5 TPP1 Treat Cells with Crizotinib TPP2 Heat to a Range of Temperatures TPP1->TPP2 TPP3 Lyse and Digest Proteins TPP2->TPP3 TPP4 TMT Labeling TPP3->TPP4 TPP5 LC-MS/MS Analysis TPP4->TPP5 TPP6 Identify Proteins with Thermal Shifts TPP5->TPP6

Caption: Comparison of Target Validation Method Workflows.

References

Reproducibility of Pierreione B Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental findings related to Pierreione B, a pyranoisoflavone with selective cytotoxicity against solid tumor cells. While initial studies have shown promising results, the reproducibility of these findings remains a key area for further investigation. This document summarizes the available quantitative data, details relevant experimental protocols, and visually represents the key signaling pathways and workflows to offer an objective resource for the scientific community.

Executive Summary

This compound has been identified as a potential anti-cancer agent with selective toxicity toward solid tumor cell lines. Initial research suggests its mechanism of action may involve the inhibition of the mTOR signaling pathway, a critical regulator of cell growth and proliferation. However, to date, there is a lack of independent studies confirming these initial findings. This guide presents the currently available data for this compound and compares it with established cancer therapeutics, such as the mTOR inhibitor Everolimus and the EGFR inhibitor Gefitinib, to provide context for its potential efficacy. The experimental protocols detailed herein are based on standard methodologies and the limited information available from the primary research on this compound.

Comparative Analysis of Cytotoxicity

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and selected alternative compounds against various cancer cell lines. It is important to note that the data for this compound originates from a single study, and the data for the alternative compounds are compiled from various independent studies. This lack of head-to-head comparison necessitates cautious interpretation of the results.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound HCT-116Colon CarcinomaReported selective toxicity[No specific IC50 value reported in initial findings]
Everolimus BT474Breast Cancer0.071[1]
Primary Breast Cancer CellsBreast Cancer0.156[1]
HCT-15Colon CancerSensitive (IC50 not specified)[2]
A549Lung CarcinomaSensitive (IC50 not specified)[2]
KB-31Oral CarcinomaInsensitive (IC50 not specified)[2]
HCT-116Colon CarcinomaInsensitive (IC50 not specified)[2]
MCF-7Breast Cancer< 0.008[3]
SCCOHT-CH-1Ovarian Carcinoma20.45[4]
COV434Ovarian Carcinoma33.19[4]
Gefitinib Bladder Cancer Cell Lines (4)Bladder Cancer1.8 - 9.7[5]
Various Solid Tumors (86)Various3.98 (median)[5]
NR6wtEGFR cells (Tyr1173)Fibroblast0.037[6]
NR6wtEGFR cells (Tyr992)Fibroblast0.037[6]
NR6W cells (Tyr1173)Fibroblast0.026[6]
NR6W cells (Tyr992)Fibroblast0.057[6]

Experimental Protocols

Detailed methodologies are crucial for the reproduction of experimental findings. Below are protocols for key experiments relevant to the study of this compound and its mechanism of action.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the effect of a compound on cell proliferation and survival.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7]

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[8]

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[8]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[7][8]

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[8]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. SRB (Sulphorhodamine B) Assay

  • Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total protein mass, and thus to the cell number.

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • Cell Fixation: Gently add cold 10% trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[8]

    • Washing: Wash the plates multiple times with 1% acetic acid to remove unbound dye and air-dry.[8]

    • SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[8]

    • Washing: Repeat the washing step with 1% acetic acid.[8]

    • Solubilization: Add a Tris-base solution to each well to solubilize the bound dye.[8]

    • Absorbance Measurement: Measure the absorbance at 510 nm.[8]

3. LDH (Lactate Dehydrogenase) Release Assay

  • Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9]

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous and maximum LDH release.[8][9]

    • Supernatant Collection: Transfer a portion of the cell culture supernatant to a new plate.[8]

    • LDH Reaction: Add the LDH reaction mixture to the supernatant.[8]

    • Incubation: Incubate at room temperature, protected from light.[8]

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength as per the kit instructions.

Western Blot Analysis of mTOR Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest (e.g., phosphorylated and total forms of S6K and 4E-BP1).

  • Protocol:

    • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in a suitable buffer to extract proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1).

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound's proposed mechanism of action and the experimental procedures used to study it can aid in understanding and reproducing the research.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates (inactivates) Protein Synthesis Protein Synthesis S6K->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits (when active) Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound This compound->mTORC1 Inhibits

Caption: Proposed mTOR signaling pathway and the inhibitory point of this compound.

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Incubation Incubation Compound Treatment->Incubation Add Reagent Add Reagent Incubation->Add Reagent Incubate Incubate Add Reagent->Incubate Read Plate Read Plate Incubate->Read Plate Calculate Viability Calculate Viability Read Plate->Calculate Viability Determine IC50 Determine IC50 Calculate Viability->Determine IC50

Caption: General workflow for in vitro cytotoxicity assays.

Conclusion and Future Directions

The initial experimental findings for this compound are promising, suggesting a potential new avenue for the development of anti-cancer therapeutics targeting solid tumors. However, the lack of independent replication of these results is a significant gap in the current understanding of this compound. For the scientific community to build upon this initial research, a concerted effort to reproduce the reported cytotoxicity and mechanistic studies is essential.

Future research should focus on:

  • Independent Replication: Conducting independent studies to verify the selective cytotoxicity of this compound in a broader range of solid tumor cell lines.

  • Detailed Mechanistic Studies: Further elucidating the precise mechanism of action, including direct target identification and a more comprehensive analysis of its effects on the mTOR pathway and other potential signaling cascades.

  • Head-to-Head Comparisons: Performing direct comparative studies of this compound with established mTOR inhibitors and other standard-of-care chemotherapeutics in the same experimental systems.

  • In Vivo Efficacy: Evaluating the anti-tumor efficacy and toxicity of this compound in preclinical animal models of solid tumors.

By addressing these key areas, the scientific community can more definitively assess the therapeutic potential of this compound and determine its viability as a candidate for further drug development.

References

Safety Operating Guide

Prudent Disposal of Pierreione B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

As a novel pyranoisoflavone compound isolated from Antheroporum pierrei, Pierreione B is utilized in research for its potential biological activities.[1][2] Due to its status as a research chemical, a comprehensive and officially recognized Safety Data Sheet (SDS) with specific disposal instructions is not publicly available. Therefore, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Adherence to institutional and regulatory guidelines is paramount to ensure the safety of laboratory personnel and environmental protection.

This guide provides a procedural framework for the proper disposal of this compound, based on established best practices for handling uncharacterized research chemicals.[2][3]

Immediate Safety and Handling

Before beginning any procedure that involves this compound, it is crucial to establish a waste disposal plan.[3] All personnel handling the compound should be trained on general chemical safety and hazardous waste management.

Personal Protective Equipment (PPE): A standard PPE protocol should be followed when handling this compound in solid form or in solution.

PPE ComponentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical goggles.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area or chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound waste should follow a systematic process of segregation, containment, labeling, and transfer.

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to prevent hazardous reactions and to ensure compliant disposal.[4][5][6] Do not mix incompatible waste streams.

Waste StreamDescription
Solid this compound Waste Unused or expired pure compound, contaminated labware (e.g., weigh boats, spatulas, gloves, wipes).
Liquid this compound Waste Solutions containing this compound. This stream must be further segregated based on the solvent used.
HalogenatedSolutions of this compound in solvents like dichloromethane or chloroform.[2][5]
Non-HalogenatedSolutions of this compound in solvents like acetone, ethanol, or hexanes.[2][5]
Aqueous this compound Waste Water-based solutions containing this compound.[2]
Contaminated Sharps Needles, syringes, or broken glass contaminated with this compound.[2]

Step 2: Containment and Labeling

Use appropriate and clearly labeled containers for each waste stream.[1][4]

  • Select Compatible Containers : Ensure containers are made of a material compatible with the waste. For instance, use plastic containers for acidic solutions that could etch glass.[6]

  • Affix Hazardous Waste Label : Before adding any waste, label the container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[1][6]

  • Complete the Label : Clearly write the full chemical name, "this compound," and list all other constituents, including solvents and their approximate percentages. Do not use abbreviations or chemical formulas.[1][7]

  • Keep Containers Closed : Waste containers must be kept tightly sealed except when adding waste. Do not leave funnels in the containers.[1][4]

Step 3: Waste Accumulation and Storage

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • Location : The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[1]

  • Secondary Containment : All liquid waste containers must be placed in secondary containment (e.g., a plastic tub or tray) to contain potential leaks or spills.[4]

  • Segregation : Store incompatible waste streams separately within the SAA to prevent accidental mixing.[4]

Step 4: Requesting Disposal

Once a waste container is 90% full, or as per your institution's guidelines, arrange for its collection.

  • Submit a Pickup Request : Contact your institution's EHS department or use their online system to request a hazardous waste pickup.[8]

  • Provide Necessary Information : The request will typically require details from the hazardous waste label, including the chemical composition and volume.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G This compound Waste Disposal Workflow cluster_0 start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Pure compound, contaminated gloves, etc.) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Sharps Waste (Needles, contaminated glass) waste_type->sharps Sharps collect_solid Collect in Labeled Solid Waste Container solid->collect_solid solvent_type Identify Solvent liquid->solvent_type collect_sharps Collect in Puncture-Resistant Sharps Container sharps->collect_sharps halogenated Halogenated Solvent solvent_type->halogenated Halogenated non_halogenated Non-Halogenated Solvent solvent_type->non_halogenated Non-Halogenated aqueous Aqueous Solution solvent_type->aqueous Aqueous collect_halogenated Collect in Labeled Halogenated Solvent Waste Container halogenated->collect_halogenated collect_non_halogenated Collect in Labeled Non-Halogenated Solvent Waste Container non_halogenated->collect_non_halogenated collect_aqueous Collect in Labeled Aqueous Waste Container aqueous->collect_aqueous storage Store in Secondary Containment in Satellite Accumulation Area collect_solid->storage collect_halogenated->storage collect_non_halogenated->storage collect_aqueous->storage collect_sharps->storage pickup Container Full? (90%) storage->pickup pickup->storage No request_pickup Request EHS Pickup pickup->request_pickup Yes end End: Waste Removed request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols

As this document provides procedural guidance for disposal rather than citing specific experimental results, detailed experimental protocols are not applicable. The core requirement is to follow the established protocols of your institution's Environmental Health & Safety department for hazardous waste management.[1][4][8]

Logical Relationship Diagram

The proper handling of uncharacterized research chemicals like this compound is governed by a hierarchy of safety and compliance principles.

G Guiding Principles for this compound Disposal cluster_0 A Regulatory Compliance (EPA, State, Local) B Institutional Policy (EHS) A->B C Laboratory-Specific Procedures B->C E Safe Disposal of this compound C->E D Principle of Universal Precaution (Treat as Hazardous) D->C

Caption: Hierarchy of principles for chemical waste disposal.

By adhering to these general yet critical procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's EHS department for specific guidance.

References

Personal protective equipment for handling Pierreione B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, specific safety and toxicological data for Pierreione B are not publicly available. The following guidelines are based on best practices for handling novel, potentially hazardous chemical compounds and should be implemented as a precautionary measure to ensure personnel safety. A thorough risk assessment should be conducted by qualified personnel before any handling of this substance.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Our commitment is to provide value beyond the product itself, building deep trust by being your preferred source for laboratory safety and chemical handling information.

Hazard Identification and Risk Assessment

Given that this compound is a novel compound, it must be treated as a substance with unknown toxicity. Therefore, a conservative approach to handling is required. Potential hazards may include:

  • Acute and chronic toxicity: The substance may be harmful if inhaled, ingested, or if it comes into contact with skin.

  • Cytotoxicity: As a compound under investigation for drug development, it may have potent biological effects.

  • Irritation: It may cause irritation to the skin, eyes, and respiratory tract.

A comprehensive risk assessment should be performed by the principal investigator and the institution's environmental health and safety (EHS) department before work commences.

Engineering Controls

To minimize exposure, all work with this compound should be conducted within designated and controlled areas.

  • Primary Containment: All procedures involving powdered or volatile forms of this compound must be performed in a certified chemical fume hood or a Class II biological safety cabinet.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Restricted Access: The area where this compound is handled and stored should be clearly marked with appropriate warning signs, and access should be restricted to authorized personnel only.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, dermal contact, and eye contact. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound

Procedure Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Weighing and Aliquoting (Powder) Double-gloving with nitrile glovesSafety goggles and face shieldDisposable, solid-front gown with tight-fitting cuffsNIOSH-approved N95 or higher respirator
Handling of Solutions (<10mM) Double-gloving with nitrile glovesSafety glasses with side shieldsStandard lab coatNot generally required unless aerosolization is likely
Handling of Solutions (>10mM) Double-gloving with nitrile glovesSafety gogglesDisposable, solid-front gown with tight-fitting cuffsRecommended if aerosolization is possible
Spill Cleanup Heavy-duty nitrile or rubber glovesSafety goggles and face shieldDisposable, solid-front, fluid-resistant gownNIOSH-approved N95 or higher respirator
Waste Disposal Double-gloving with nitrile glovesSafety glasses with side shieldsStandard lab coatNot generally required

Experimental Protocols: Handling and Storage

Adherence to strict protocols is crucial for the safe handling of this compound.

4.1. Receiving and Unpacking

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • If the package is compromised, do not open it. Move it to a chemical fume hood and contact your EHS department immediately.

  • If the package is intact, transfer it to the designated laboratory area.

  • Wear appropriate PPE (see Table 1) before opening the package inside a chemical fume hood.

  • Verify the contents against the shipping documents.

4.2. Weighing and Preparation of Stock Solutions

  • Perform all weighing operations within a chemical fume hood or a balance enclosure with proper ventilation.

  • Use a dedicated set of weighing tools (spatulas, weigh boats).

  • To minimize dust generation, do not pour the powder. Use a spatula to carefully transfer the required amount.

  • Prepare stock solutions directly in the weighing vessel if possible.

  • Cap the primary container and any solution containers tightly before removing them from the fume hood.

4.3. Storage

  • Store this compound in a clearly labeled, tightly sealed container.

  • The storage location should be a designated, secure, and ventilated area away from incompatible materials.

  • Maintain a detailed inventory of the compound, including amounts received, used, and disposed of.

Spill Management and Emergency Procedures

Immediate and appropriate response to a spill is critical.

5.1. Minor Spill (inside a fume hood)

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE (see Table 1), absorb the spill with an inert material (e.g., vermiculite, sand).

  • Decontaminate the area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.

  • Collect all contaminated materials in a sealed, labeled hazardous waste container.

5.2. Major Spill (outside a fume hood)

  • Evacuate the laboratory immediately.

  • Alert others in the vicinity and activate the emergency alarm.

  • Close the laboratory doors and prevent entry.

  • Contact your institution's EHS department or emergency response team immediately.

  • Provide them with as much information as possible about the spilled substance.

5.3. Personnel Exposure

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of personnel exposure, seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all contaminated liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless approved by your EHS department.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

PierreioneB_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_disposal Disposal Phase cluster_safety Continuous Safety Oversight Receipt Receipt & Inspection Unpacking Unpacking in Fume Hood Receipt->Unpacking Intact Storage Secure Storage Unpacking->Storage Weighing Weighing in Containment Storage->Weighing Begin Experiment Solubilization Solution Preparation Weighing->Solubilization Experiment Experimentation Solubilization->Experiment Decontamination Decontaminate Equipment Experiment->Decontamination SolidWaste Collect Solid Waste Experiment->SolidWaste LiquidWaste Collect Liquid Waste Experiment->LiquidWaste Disposal EHS Disposal Decontamination->Disposal SolidWaste->Disposal LiquidWaste->Disposal PPE Mandatory PPE EngControls Engineering Controls Emergency Emergency Procedures

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.